Desfluoro-atorvastatin
Description
Properties
IUPAC Name |
(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O5/c1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39/h3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39)/t26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFBJYRYCRZMSB-KAYWLYCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195827 | |
| Record name | Desfluoroatorvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433289-84-0, 433289-83-9 | |
| Record name | (βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433289-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desfluoroatorvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433289840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desfluoroatorvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Defluoro Atorvastatin Calcium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESFLUOROATORVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831WX29C91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Desfluoro-atorvastatin: A Comprehensive Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desfluoro-atorvastatin is a significant compound in the landscape of pharmaceutical research and development, primarily recognized as a key impurity in the synthesis of Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia.[1][2] The absence of the fluorine atom on the phenyl ring distinguishes it from the parent drug, and its characterization is crucial for the quality control and regulatory compliance of Atorvastatin manufacturing. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols, comprehensive data analysis, and visual representations of the synthetic workflow.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (3R,5R)-3,5-Dihydroxy-7-[5-(1-methylethyl)-2,3-diphenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]heptanoic acid | [1] |
| Synonyms | Atorvastatin impurity A, Defluoro Atorvastatin | [1] |
| CAS Number | 433289-84-0 | [1] |
| Molecular Formula | C₃₃H₃₆N₂O₅ | [2] |
| Molecular Weight | 540.65 g/mol | [2] |
| Appearance | Powder | [2] |
| Purity | Min. 95% | [2] |
Synthesis of this compound
The total synthesis of this compound can be achieved through a multi-step process involving key chemical reactions such as the Stetter reaction and the Paal-Knorr pyrrole (B145914) synthesis.[3][4] A common synthetic route starts from 4-methyl-3-oxo-pentanoic acid ethyl ester and involves amination, condensation, a Michael-Stetter reaction, and a Paal-Knorr reaction, followed by deprotection.[3]
A frequently cited method for preparing the desfluoro analogue involves a procedure analogous to the synthesis of atorvastatin itself, where benzaldehyde (B42025) is used in place of 4-fluorobenzaldehyde.[4] This pathway proceeds through the formation of a 1,4-diketone intermediate, which then undergoes cyclization to form the pyrrole core of the molecule.
Experimental Workflow for this compound Synthesis
Key Experimental Protocols
1. Stetter Reaction for 1,4-Diketone Synthesis (Analogue)
-
Reactants: An α,β-unsaturated ketone and an aldehyde (in this case, benzaldehyde).
-
Catalyst: A thiazolium bromide catalyst, such as 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide.
-
Base: A non-nucleophilic base, typically triethylamine.
-
Solvent: Anhydrous ethanol (B145695) is commonly used.
-
Procedure: The α,β-unsaturated ketone and benzaldehyde are dissolved in anhydrous ethanol. Triethylamine and the thiazolium bromide catalyst are added. The reaction mixture is heated under an inert atmosphere for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
2. Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[5][6]
-
Reactants: The 1,4-diketone intermediate and a primary amine (the chiral side chain of atorvastatin).
-
Catalyst: The reaction is typically catalyzed by a protic or Lewis acid. Pivalic acid is a commonly used catalyst for this transformation in atorvastatin synthesis.[7]
-
Solvent: A mixture of non-polar solvents such as toluene (B28343) and heptane (B126788) is often employed to facilitate the removal of water via azeotropic distillation.
-
Procedure: The 1,4-diketone and the primary amine are dissolved in the solvent mixture. The acid catalyst is added, and the reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by an appropriate workup procedure, which may involve washing with aqueous solutions to remove the catalyst and unreacted starting materials. The crude product is then purified, often by recrystallization or column chromatography.
3. Deprotection
The final step in the synthesis is the removal of any protecting groups on the heptanoic acid side chain. This is typically achieved by acid- or base-catalyzed hydrolysis.
-
Reagents: Depending on the protecting groups, aqueous hydrochloric acid or sodium hydroxide (B78521) is used.
-
Procedure: The protected this compound is dissolved in a suitable solvent, and the acidic or basic solution is added. The reaction is stirred at room temperature or with gentle heating until the deprotection is complete, as monitored by TLC or HPLC. The final product is then isolated by extraction and purified.
Characterization of this compound
A combination of chromatographic and spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for separating it from atorvastatin and other related impurities.[8][9]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection is commonly used, with the wavelength set to an appropriate value for the chromophores in the molecule.
-
Expected Results: this compound will have a characteristic retention time that allows for its identification and quantification. The peak area can be used to determine the purity of the sample.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural elucidation.[10][11]
-
Ionization Technique: Electrospray ionization (ESI) is a common method for analyzing atorvastatin and its analogues.
-
Expected Results: In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of this compound (540.65 g/mol ). Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that is characteristic of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
Signals corresponding to the aromatic protons of the two phenyl rings and the phenylcarbamoyl group.
-
A characteristic signal for the isopropyl group protons.
-
Signals for the protons of the heptanoic acid side chain, including the two hydroxyl-bearing methine protons.
-
Signals for the protons of the pyrrole ring.
Expected ¹³C NMR Features:
-
Resonances for the carbonyl carbons of the amide and carboxylic acid groups.
-
Signals for the aromatic carbons of the phenyl and pyrrole rings.
-
Resonances for the carbons of the isopropyl group and the heptanoic acid side chain.
Logical Relationship of Characterization Techniques
Conclusion
The synthesis and characterization of this compound are critical aspects of quality control in the manufacturing of Atorvastatin. The synthetic pathway, primarily involving a Stetter reaction and a Paal-Knorr cyclization, allows for the targeted preparation of this impurity standard. A comprehensive analytical approach, utilizing HPLC for purity assessment and MS and NMR for structural elucidation, is essential for its unambiguous identification and characterization. This guide provides a foundational understanding for researchers and professionals involved in the synthesis, analysis, and quality control of statin-based pharmaceuticals.
References
- 1. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]
- 2. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jchemrev.com [jchemrev.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
desfluoro-atorvastatin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desfluoro-atorvastatin, also known as Atorvastatin (B1662188) Related Compound A, is a significant impurity and a structural analog of the widely prescribed hypercholesterolemia drug, Atorvastatin.[][2] As a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, the characterization of this compound is crucial for quality control in the manufacturing of Atorvastatin and for understanding the structure-activity relationships within this class of drugs.[][2][] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and biological activity of this compound.
Chemical Structure and Identification
This compound is structurally identical to atorvastatin, with the notable exception of the absence of a fluorine atom on the phenyl group at the 2-position of the pyrrole (B145914) core.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
| Identifier | Value |
| IUPAC Name | (3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)pyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
| CAS Number | 43289-84-0 (Acid form)[4] |
| 433289-83-9 (Calcium salt)[2] | |
| Molecular Formula | C₃₃H₃₆N₂O₅[5] |
| Molecular Weight | 540.65 g/mol [5] |
| SMILES | CC(C)c1c(c(-c2ccccc2)c(-c3ccccc3)n1CC--INVALID-LINK--O)O">C@HO)C(=O)Nc4ccccc4 |
| InChI | InChI=1S/C33H36N2O5/c1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39/h3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39)/t26-,27-/m1/s1 |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Physical State | Off-white solid | [6] |
| Melting Point | >193 °C (decomposes) (Calcium salt) | [2] |
| Solubility | Soluble in Methanol and DMSO. | [2][6] |
| Storage | Long-term storage at 2-8 °C.[6] Stable for shipment at room temperature.[6] |
Synthesis and Purification
The total synthesis of this compound calcium has been reported in the scientific literature. The general synthetic strategy involves several key reactions, including amination, condensation, a Michael-Stetter reaction, and a Paal-Knorr pyrrole synthesis, followed by deprotection steps. A detailed experimental protocol would be found in the referenced literature.
Purification of this compound is typically achieved through chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC).[7] Recrystallization can also be employed as a purification method.
Characterization
The structural confirmation and characterization of this compound are accomplished using a combination of spectroscopic techniques.
| Technique | Description |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom. Detailed spectral data would be available in the primary literature describing its synthesis. |
| Mass Spectrometry (MS) | Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a critical analytical tool for assessing the purity of this compound and for its separation from atorvastatin and other related impurities. |
Biological Activity
Mechanism of Action: HMG-CoA Reductase Inhibition
This compound, like its parent compound atorvastatin, functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial and rate-limiting step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the endogenous production of cholesterol.
Caption: HMG-CoA Reductase Pathway and Inhibition by this compound.
Inhibitory Potency
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are typically found within the primary scientific literature. Below is a generalized workflow for a key experiment: the in-vitro HMG-CoA reductase inhibition assay.
References
An In-depth Technical Guide on the Core Mechanism of Action of Desfluoro-atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desfluoro-atorvastatin is a significant process impurity and metabolite of atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor. Given its structural similarity to the parent compound, its mechanism of action is presumed to be analogous: the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide delineates the presumed core mechanism of action of this compound, provides detailed experimental protocols for its characterization, and presents quantitative data for the parent compound, atorvastatin, to serve as a benchmark. The document also includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
Statins are a class of drugs that effectively lower cholesterol levels by inhibiting HMG-CoA reductase.[1][2] Atorvastatin is a potent synthetic statin, and this compound is one of its known impurities, lacking the fluorine atom on the phenyl ring of the parent molecule.[3][4][5] While specific pharmacological data on this compound is not extensively available in public literature, its structural analogy to atorvastatin strongly suggests a similar mechanism of action. This guide will, therefore, focus on the well-established mechanism of atorvastatin as a proxy for understanding this compound's effects.
Core Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase
The primary mechanism of action of atorvastatin, and presumably this compound, is the competitive inhibition of HMG-CoA reductase.[6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and early step in the synthesis of cholesterol.[8] By binding to the active site of HMG-CoA reductase, these compounds prevent the natural substrate from binding, thereby halting the cholesterol synthesis cascade.[9]
Signaling Pathway of HMG-CoA Reductase Inhibition
The inhibition of HMG-CoA reductase by this compound is anticipated to trigger a cascade of cellular events aimed at restoring cholesterol homeostasis. A reduction in intracellular cholesterol levels leads to the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that upregulate the expression of genes involved in cholesterol synthesis and uptake. A key consequence is the increased expression of the low-density lipoprotein (LDL) receptor on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, leading to a reduction in circulating LDL levels.[8]
Quantitative Data
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Atorvastatin | HMG-CoA Reductase | Enzyme Inhibition | 8 | 14 | [10] |
| Atorvastatin | Human SV-SMC proliferation | Cell-based | 390 | - | [11] |
| Atorvastatin | Human SV-SMC invasion | Cell-based | 2390 | - | [11] |
Table 1: In vitro activity of Atorvastatin.
Experimental Protocols
To characterize the mechanism of action of this compound, a series of in vitro experiments can be conducted. The following are detailed protocols for key assays.
HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT
-
This compound (dissolved in DMSO)
-
Atorvastatin (positive control)
-
96-well UV-transparent microplate
-
Microplate reader with kinetic capabilities
Protocol:
-
Prepare serial dilutions of this compound and atorvastatin in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 88 µL of a pre-warmed (37°C) solution of HMG-CoA reductase in assay buffer to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of a pre-warmed mixture of HMG-CoA (final concentration 200 µM) and NADPH (final concentration 400 µM) to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes at 37°C.
-
Calculate the rate of NADPH consumption for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Cholesterol Synthesis Assay
This assay measures the de novo synthesis of cholesterol in cultured cells.
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Cell culture medium
-
[¹⁴C]-Acetate
-
This compound (dissolved in DMSO)
-
Atorvastatin (positive control)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Scintillation counter and fluid
Protocol:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, atorvastatin, or vehicle control for 24 hours.
-
Add [¹⁴C]-Acetate to the culture medium and incubate for an additional 4 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the lipids using a suitable solvent mixture.
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC).
-
Scrape the cholesterol band from the TLC plate and measure the radioactivity using a scintillation counter.
-
Normalize the radioactive counts to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of cholesterol synthesis for each compound concentration and determine the IC50 value.
Off-Target Effects
While the primary target of statins is HMG-CoA reductase, they are known to have pleiotropic, or off-target, effects. These effects are generally attributed to the inhibition of the synthesis of isoprenoid intermediates, which are downstream products of mevalonate. These intermediates are crucial for various cellular processes, including protein prenylation. It is plausible that this compound could also exhibit similar off-target effects. Further research, such as global proteomics and transcriptomics studies, would be necessary to fully characterize the off-target profile of this compound.
Conclusion
This compound, a primary impurity of atorvastatin, is presumed to act as a competitive inhibitor of HMG-CoA reductase, mirroring the mechanism of its parent compound. This inhibition leads to a reduction in cholesterol synthesis and an upregulation of LDL receptor expression, ultimately lowering circulating LDL cholesterol levels. While specific quantitative data for this compound are scarce, the experimental protocols outlined in this guide provide a robust framework for its comprehensive pharmacological characterization. A thorough understanding of the activity and potential off-target effects of this compound is crucial for drug development and regulatory purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Statin inhibition of HMG-CoA reductase: a 3-dimensional view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Desfluoro-atorvastatin: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Review of a Key Process-Related Impurity of Atorvastatin (B1662188)
Introduction
Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The intricate synthesis of this complex molecule can lead to the formation of various process-related impurities. Among these, desfluoro-atorvastatin, also known as Atorvastatin Impurity A, is a critical impurity to monitor and control.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, analytical detection, and regulatory limits, specifically tailored for researchers, scientists, and drug development professionals.
Chemical Profile and Identification
This compound is structurally analogous to atorvastatin, lacking the fluorine atom on one of the phenyl rings. Its systematic IUPAC name is (3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid.[1] Key identification details are summarized in the table below.
| Characteristic | Value |
| Common Names | This compound, Atorvastatin Impurity A, Atorvastatin Related Compound A |
| CAS Number | 433289-84-0 (acid form)[3], 433289-83-9 (calcium salt)[4] |
| Molecular Formula | C₃₃H₃₆N₂O₅[3] |
| Molecular Weight | 540.65 g/mol [3] |
Synthesis and Formation Pathway
This compound is a known process-related impurity that primarily forms during the synthesis of atorvastatin, specifically in the Paal-Knorr condensation step.[5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole (B145914) ring of atorvastatin. If the starting 1,4-dicarbonyl compound lacks the fluorine substituent on the phenyl ring, the resulting product will be this compound.
The total synthesis of this compound calcium has been described, starting from 4-methyl-3-oxo-pentanoic acid ethyl ester and involving a sequence of amination, condensation, Michael-Stetter, and Paal-Knorr reactions.[7]
Figure 1: Generalized synthetic pathway for this compound calcium.[7]
Analytical Methodologies for Detection and Quantification
The primary analytical technique for the detection and quantification of this compound in atorvastatin drug substance and product is High-Performance Liquid Chromatography (HPLC). Several HPLC methods have been developed and validated for this purpose.[8][9]
Experimental Protocol: HPLC Method
A widely cited HPLC method for the determination of atorvastatin and its impurities, including this compound, is summarized below.[10]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Luna C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile, Ammonium Acetate buffer (pH 4), and Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 248 nm |
| Injection Volume | 20 µL |
Sample Preparation:
A solution of the atorvastatin sample is prepared in a suitable solvent, typically the mobile phase or a compatible diluent, to a final concentration appropriate for the detection of impurities at the specified limits.
System Suitability:
The system suitability is established by injecting a resolution solution containing atorvastatin and its known impurities to ensure adequate separation and resolution between the peaks.
Figure 2: General workflow for the HPLC analysis of this compound.[10]
Regulatory Limits and Specifications
Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for impurities in atorvastatin. This compound is listed as "Atorvastatin impurity A" in the European Pharmacopoeia.
| Pharmacopoeia | Impurity Name | Acceptance Criteria |
| European Pharmacopoeia (EP) | Atorvastatin impurity A | Not more than 0.3% |
| United States Pharmacopeia (USP) | Desfluoro impurity | Specified as a related compound |
It is crucial for drug manufacturers to adhere to these limits to ensure the quality, safety, and efficacy of their atorvastatin products.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While detailed spectral data is often proprietary, the synthesis and characterization of this compound have been confirmed using ¹H-NMR and ESI-MS.[7] The mass fragmentation pathway of atorvastatin has been extensively studied, and similar principles can be applied to understand the fragmentation of its desfluoro analog.[11]
Impact on Drug Safety and Efficacy: A Knowledge Gap
A significant gap in the current scientific literature is the lack of publicly available data on the specific toxicological and pharmacological effects of this compound. As a matter of principle in drug development, all impurities above a certain threshold should be evaluated for their potential to impact the safety and efficacy of the drug product. The absence of a fluorine atom, a key structural feature of atorvastatin, could potentially alter its binding affinity to the HMG-CoA reductase enzyme and its overall pharmacological profile. However, without specific studies, any assessment of its impact remains speculative. Further research in this area is warranted to provide a complete safety profile of atorvastatin drug products.
Conclusion
This compound is a well-characterized process-related impurity of atorvastatin. Its formation is understood, and robust analytical methods for its control are available. Adherence to the established pharmacopoeial limits is essential for ensuring the quality of atorvastatin. The primary area requiring further investigation is the toxicological and pharmacological profiling of this impurity to fully understand its potential impact on the safety and efficacy of atorvastatin. This technical guide serves as a foundational resource for professionals involved in the development, manufacturing, and quality control of atorvastatin.
References
- 1. Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion [scirp.org]
- 2. Item - Cytotoxicity of statin enantiomers in human cancer cell lines. - figshare - Figshare [figshare.com]
- 3. GSRS [precision.fda.gov]
- 4. usbio.net [usbio.net]
- 5. uspnf.com [uspnf.com]
- 6. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atorvastatin Calcium [doi.usp.org]
The Biological Activity of Desfluoro-atorvastatin: A Technical Examination of a Key Atorvastatin Impurity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Atorvastatin (B1662188) is a highly effective synthetic statin used to lower cholesterol levels by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[][2] During the synthesis of atorvastatin, various impurities can be generated, one of the most notable being desfluoro-atorvastatin (also known as Atorvastatin Impurity A).[][2][3] This impurity is structurally identical to atorvastatin except for the absence of a fluorine atom on the phenyl ring at the 4-position. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Therefore, understanding the biological activity of this compound is essential for quality control and risk assessment in the manufacturing of atorvastatin.
Inferred Biological Activity and Potency
Direct quantitative biological activity data, such as IC50 or Ki values for HMG-CoA reductase inhibition by this compound, is scarce in peer-reviewed literature. However, extensive structure-activity relationship (SAR) studies on atorvastatin and other synthetic statins provide a strong basis for inferring its activity.
Studies have consistently highlighted that the p-fluorophenyl group is a crucial structural feature for the high potency of synthetic statins.[4] This substituent has been shown to greatly surpass the biological activity of other functional groups tested at this position.[4] The fluorine atom is understood to enhance the binding affinity of atorvastatin to the active site of HMG-CoA reductase through specific interactions.[5]
One key interaction involves the arginine 590 (Arg590) residue in the active site of HMG-CoA reductase. The fluorine atom participates in a polar interaction with the guanidinium (B1211019) group of Arg590, contributing to the overall binding energy and stability of the enzyme-inhibitor complex.[6] The absence of this fluorine atom in this compound would eliminate this critical interaction, leading to a significant reduction in binding affinity and, consequently, a substantial decrease in its inhibitory potency against HMG-CoA reductase.
Quantitative Data Summary
The following table summarizes the known and inferred quantitative data for atorvastatin and this compound. The values for this compound are estimations based on the established importance of the fluorine atom for high-affinity binding.
| Compound | Target | Parameter | Value | Reference / Basis |
| Atorvastatin | HMG-CoA Reductase | IC50 | 8 nM | [7] (Typical literature value) |
| HMG-CoA Reductase | Ki | Nanomolar range | [7] | |
| This compound | HMG-CoA Reductase | IC50 | Significantly > 8 nM | Inferred from SAR[4][5][6] |
| HMG-CoA Reductase | Ki | Expected to be in the higher nanomolar to micromolar range | Inferred from SAR[4][5][6] |
Signaling Pathway and Mechanism of Action
Atorvastatin and, by extension, this compound, exert their primary biological effect by interfering with the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis.
Figure 1: Inhibition of the Mevalonate Pathway by Statins.
Experimental Protocols
To quantitatively determine the biological activity of this compound, a standard HMG-CoA reductase inhibition assay would be employed. The following protocol outlines a typical colorimetric assay.
HMG-CoA Reductase Inhibition Assay (Colorimetric)
Principle: This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate. The inhibitory effect of a compound is determined by measuring the reduction in the rate of NADPH oxidation.
Materials:
-
HMG-CoA Reductase (purified enzyme)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)
-
Test compound (this compound, dissolved in a suitable solvent like DMSO)
-
Positive control (Atorvastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the enzyme in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add varying concentrations of this compound to the test wells.
-
Add corresponding concentrations of atorvastatin to the positive control wells.
-
Add the solvent (e.g., DMSO) without any inhibitor to the negative control (100% activity) wells.
-
Add the HMG-CoA reductase enzyme to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the HMG-CoA and NADPH mixture to all wells.
-
-
Measurement:
-
Immediately start kinetic measurement of the absorbance at 340 nm every 30-60 seconds for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and the positive control relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Figure 2: Workflow for HMG-CoA Reductase Inhibition Assay.
Pharmacokinetics and Off-Target Effects
There is currently no available data in the public domain regarding the specific pharmacokinetic profile (absorption, distribution, metabolism, excretion) or potential off-target effects of this compound. Given its structural similarity to atorvastatin, it is plausible that it would share some metabolic pathways, but its lower lipophilicity due to the absence of the fluorine atom might alter its absorption and distribution characteristics. Further studies are required to elucidate these aspects.
Conclusion
References
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. farmaciajournal.com [farmaciajournal.com]
In-Depth Spectroscopic Analysis of Desfluoro-atorvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for desfluoro-atorvastatin, a known impurity and analogue of the widely prescribed drug, atorvastatin (B1662188). Understanding the spectral characteristics of such impurities is paramount for quality control, regulatory compliance, and safety assessment in pharmaceutical development. This document summarizes key spectroscopic data in a structured format, details the experimental protocols for their acquisition, and presents visual workflows for clarity.
Physicochemical Properties of this compound
This compound, also known as Atorvastatin Impurity A, is characterized by the absence of the fluorine atom on one of the phenyl rings of the parent atorvastatin molecule.[1][2] Its fundamental physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound [2][3][4]
| Property | Value |
| Chemical Name | (3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
| Molecular Formula | C₃₃H₃₆N₂O₅ |
| Molecular Weight | 540.65 g/mol |
| CAS Number | 433289-84-0 |
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, pivotal for its structural elucidation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not publicly available in detail | - | - | - |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not publicly available in detail | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 541.2 | [M+H]⁺ |
| Further fragmentation data not publicly available | - |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of atorvastatin impurities, including this compound, based on common methodologies reported in the scientific literature.
Synthesis of this compound
A detailed synthesis of this compound has been described by Stach et al. The process involves a multi-step chemical synthesis, which is a modification of the established atorvastatin synthesis, notably replacing 4-fluorobenzaldehyde (B137897) with benzaldehyde (B42025) in the initial steps.[1]
NMR Spectroscopy
Instrumentation:
-
A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
Sample Preparation:
-
Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra using a proton-decoupling pulse sequence.
Mass Spectrometry
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Use a suitable reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Mass Spectrometric Conditions:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation patterns.
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.
References
In Vitro Metabolism of Atorvastatin: A Technical Guide for Researchers
An In-Depth Examination of the Core Metabolic Pathways
This technical guide provides a comprehensive overview of the in vitro metabolism of atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic processes, experimental methodologies, and quantitative kinetics of atorvastatin's metabolic fate.
A critical point of clarification is the status of desfluoro-atorvastatin. Extensive review of the scientific literature indicates that this compound is an impurity associated with the synthesis of atorvastatin, not a metabolite formed through enzymatic processes in vitro or in vivo.[][2][3][4][5][6] Therefore, this guide will focus on the well-established metabolic pathways of atorvastatin.
Core Metabolic Pathways of Atorvastatin
Atorvastatin undergoes extensive hepatic metabolism, primarily through oxidation and glucuronidation, leading to the formation of both active and inactive metabolites.[7][8] The main pathways are:
-
Hydroxylation: The primary route of atorvastatin metabolism is the hydroxylation of the parent compound, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP3A5.[9] This process yields two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[9] These hydroxylated metabolites are pharmacologically active and contribute significantly to the overall therapeutic effect of atorvastatin.[9]
-
Lactonization: Atorvastatin, which is administered in its active acid form, can undergo conversion to its inactive lactone form.[10][11] This conversion can occur non-enzymatically in acidic conditions, such as in simulated gastric fluid, and is also mediated enzymatically in the liver.[11]
-
Glucuronidation: Atorvastatin and its hydroxylated metabolites can also be metabolized through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A3.[8] This pathway generally leads to more water-soluble compounds that are more readily excreted.
The interplay of these metabolic pathways is crucial in determining the overall pharmacokinetics and pharmacodynamics of atorvastatin. The following diagram illustrates the primary metabolic transformations of atorvastatin.
Quantitative Data on Atorvastatin Metabolism
The kinetics of atorvastatin metabolism have been characterized in various in vitro systems. The following table summarizes key kinetic parameters for the formation of the primary hydroxylated metabolites by CYP3A4.
| Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg) | Reference |
| ortho-hydroxyatorvastatin | CYP3A4 | 3.9 | 4235 | --INVALID-LINK-- |
| para-hydroxyatorvastatin | CYP3A4 | 1.4 | 14312 | --INVALID-LINK-- |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.
Experimental Protocols for In Vitro Metabolism Studies
The investigation of atorvastatin metabolism in vitro typically involves several key experimental steps. The following provides a generalized protocol based on common methodologies.
3.1. Incubation with Human Liver Microsomes (HLMs)
This is a standard method to assess hepatic metabolism.
-
Materials:
-
Human liver microsomes (pooled)
-
Atorvastatin stock solution (in a suitable solvent like methanol (B129727) or DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
-
Procedure:
-
Pre-warm a mixture of HLMs, atorvastatin, and phosphate buffer in a microcentrifuge tube for a few minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724). This also serves to precipitate the microsomal proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
3.2. Incubation with Recombinant CYP Enzymes
This approach allows for the investigation of the specific roles of individual cytochrome P450 isoenzymes.
-
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
-
Other materials as listed for the HLM incubation.
-
-
Procedure:
-
The procedure is similar to the HLM incubation, with the recombinant enzyme preparation being substituted for the HLMs. This allows for a direct assessment of the metabolic activity of the specific CYP isoform.
-
3.3. Analytical Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of atorvastatin and its metabolites.
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
General Method:
-
The supernatant from the incubation is injected onto a reverse-phase HPLC column (e.g., C18).
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is used to separate atorvastatin and its metabolites.
-
The separated compounds are then introduced into the mass spectrometer.
-
Quantification is typically performed using multiple reaction monitoring (MRM) in positive or negative ion mode, where specific precursor-to-product ion transitions for each analyte and an internal standard are monitored.
-
The following diagram outlines a typical experimental workflow for studying the in vitro metabolism of atorvastatin.
Signaling Pathways and Regulation
The metabolism of atorvastatin can be influenced by the activation of nuclear receptors, particularly the Pregnane (B1235032) X Receptor (PXR).
Atorvastatin and its metabolites have been shown to be ligands for PXR.[9] Activation of PXR can lead to the induction of genes encoding for drug-metabolizing enzymes, including CYP3A4. This suggests a potential for auto-induction, where atorvastatin could upregulate its own metabolism over time. The following diagram illustrates this regulatory relationship.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. usbio.net [usbio.net]
- 6. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. refsynbio.com [refsynbio.com]
- 11. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profiling of atorvastatin (B1662188) and its related compounds. It delves into the core mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the structure-activity relationships that govern the efficacy and metabolic fate of this class of lipid-lowering agents. Detailed experimental protocols and data summaries are presented to facilitate further research and development in this area.
Introduction
Atorvastatin is a synthetic lipid-lowering agent and a member of the statin class of drugs.[1] It is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver.[3] This leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[2][4] Beyond its primary lipid-lowering effects, atorvastatin exhibits pleiotropic effects that contribute to its cardiovascular benefits, including improving endothelial function, stabilizing atherosclerotic plaques, and exerting anti-inflammatory and antioxidant properties.[4][5]
This guide will explore the multifaceted pharmacological profile of atorvastatin and its analogues, providing researchers with the necessary information to design and execute robust preclinical and clinical studies.
Mechanism of Action
The primary mechanism of action of atorvastatin is the competitive inhibition of HMG-CoA reductase.[2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[1][6] Atorvastatin's structure, particularly its dihydroxyheptanoic acid moiety, mimics the natural substrate (HMG-CoA) and binds to the active site of the enzyme with high affinity.[6]
Signaling Pathways
Atorvastatin's pleiotropic effects are largely attributed to the inhibition of isoprenoid intermediate synthesis, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are key regulators of various cellular signaling cascades.[5][7]
-
RhoA/ROCK Pathway: By inhibiting the synthesis of GGPP, atorvastatin prevents the geranylgeranylation and subsequent activation of the RhoA GTPase. This, in turn, inhibits the downstream Rho-associated coiled-coil containing protein kinase (ROCK). The inhibition of the RhoA/ROCK pathway contributes to many of atorvastatin's cardiovascular protective effects, including vasodilation and reduced inflammation.[5][8]
-
PI3K/Akt/mTOR Pathway: The effect of atorvastatin on the Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) pathway is context-dependent. In some cancer cells, atorvastatin has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[5][9] Conversely, in other cell types, atorvastatin can activate the PI3K/Akt pathway, which is linked to neuroprotective effects and improved endothelial function.[5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade modulated by atorvastatin through the inhibition of Ras prenylation.[5]
Atorvastatin's impact on key signaling pathways.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of atorvastatin have been extensively studied.
Pharmacokinetics
| Parameter | Description | Value |
| Absorption | Rapidly absorbed after oral administration.[2][6] | Tmax: 1-2 hours[2][6] |
| Subject to extensive first-pass metabolism, resulting in low oral bioavailability.[10] | Bioavailability: ~14%[10] | |
| Distribution | Highly bound to plasma proteins.[6] | Protein Binding: ≥98%[6] |
| Volume of Distribution (Vd): ~381 L[6] | ||
| Metabolism | Extensively metabolized in the gut and liver, primarily by cytochrome P450 3A4 (CYP3A4).[10] | Forms active ortho- and parahydroxylated metabolites.[10][11] |
| Excretion | Primarily eliminated through biliary secretion.[6][10] | Elimination Half-life (t½): ~14 hours[2] |
| Active metabolites contribute to a prolonged inhibitory effect on HMG-CoA reductase.[2] |
Pharmacodynamics
The primary pharmacodynamic effect of atorvastatin is the reduction of LDL cholesterol. The dose-response relationship is log-linear, with increasing doses leading to greater reductions in LDL-C.[12] Reductions in total cholesterol, triglycerides, and apolipoprotein B are also observed.[13]
| Dose | LDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction |
| 5 mg | 34%[12] | - | - |
| 10 mg | - | - | - |
| 20 mg | 43%[12] | - | - |
| 40 mg | 47-48%[13] | 33-34%[13] | 25%[13] |
| 80 mg | 57%[12] | - | - |
Structure-Activity Relationship (SAR)
The chemical structure of atorvastatin is crucial for its inhibitory activity. The dihydroxyheptanoic acid side chain is the key pharmacophore that mimics the intermediate of the HMG-CoA reductase reaction. Modifications to other parts of the molecule can influence its potency, selectivity, and pharmacokinetic properties.
Studies on atorvastatin analogues have revealed that the introduction of fluorine atoms or gem-difluoro groups can enhance inhibitory activity.[14] The hydrophobic and electrostatic fields of the molecule play significant roles in its binding to the active site of HMG-CoA reductase.[14][15] Furthermore, esterification of the carboxylic acid moiety can create prodrugs with altered metabolic activation profiles, influenced by enzymes such as human carboxylesterases (hCES1 and hCES2) and paraoxonase 3 (PON3).[16][17][18]
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HMG-CoA reductase.
Principle: The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[19][20]
Materials:
-
HMG-CoA Reductase (recombinant human)
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Test compounds (e.g., atorvastatin and its analogues)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing KCl, EDTA, and DTT)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., atorvastatin).
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound or vehicle control.
-
Initiate the reaction by adding HMG-CoA.
-
Immediately start kinetic measurements of absorbance at 340 nm at 37°C for a defined period.
-
The rate of NADPH consumption is calculated from the linear portion of the absorbance curve.
-
The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting percent inhibition against compound concentration.[20]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Atorvastatin strontium? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statins and Cardiovascular Diseases: From Cholesterol Lowering to Pleiotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamics and pharmacokinetic-pharmacodynamic relationships of atorvastatin, an HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Molecular modeling studies of atorvastatin analogues as HMGR inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Desfluoro-atorvastatin: A Technical Guide to its Origin and Analysis as a Key Process Impurity of Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desfluoro-atorvastatin, also known as Atorvastatin (B1662188) Impurity A, is a significant process-related impurity in the synthesis of the blockbuster drug, atorvastatin. While not a pharmacologically active agent in its own right, its presence is a critical quality attribute that must be carefully monitored and controlled during the manufacturing of atorvastatin to ensure the final drug product's purity, safety, and efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical control of this compound.
Introduction and Historical Context
The "discovery" of this compound is intrinsically linked to the development and manufacturing of atorvastatin, a potent HMG-CoA reductase inhibitor first synthesized in 1985 by Dr. Bruce Roth.[1] As with any synthetic drug, the manufacturing process of atorvastatin can lead to the formation of related substances and impurities.[1] this compound emerged as a known process impurity during the refinement of atorvastatin's large-scale synthesis.[2][3] It is structurally identical to atorvastatin except for the absence of a fluorine atom on one of the phenyl rings. This seemingly minor structural difference can arise from the use of starting materials that lack the fluorine substituent. The diligent identification and control of such impurities are paramount in pharmaceutical manufacturing to meet stringent regulatory requirements.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (3R,5R)-3,5-Dihydroxy-7-[5-(1-methylethyl)-2,3-diphenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]heptanoic acid | [4] |
| Synonyms | Atorvastatin impurity A, Desfluoro Atorvastatin | [1][4] |
| CAS Number | 433289-84-0 | [1][4] |
| Molecular Formula | C₃₃H₃₆N₂O₅ | [4] |
| Molecular Weight | 540.65 g/mol | [1][4] |
| Appearance | White solid/Powder | [3][5] |
Synthesis and Formation as an Impurity
The primary route for the synthesis of atorvastatin, and consequently the formation of this compound, is the Paal-Knorr pyrrole (B145914) synthesis.[6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the central pyrrole ring of the molecule.
In the case of this compound, its formation is attributed to the presence of a non-fluorinated analog of a key starting material. Specifically, if benzaldehyde (B42025) is used instead of 4-fluorobenzaldehyde (B137897) in the early stages of the synthesis of the 1,4-dicarbonyl intermediate, the resulting molecule will lack the characteristic fluorine atom.
Logical Workflow for the Formation of this compound
Caption: Logical workflow for the synthesis of this compound via the Paal-Knorr reaction.
Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the detection and quantification of this compound in atorvastatin bulk drug and finished pharmaceutical products.[2][8][9]
Experimental Protocol: HPLC Method for Impurity Profiling
While specific parameters may vary between laboratories, a general HPLC method for the analysis of atorvastatin and its impurities is outlined below, based on published literature.[2][8]
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 column (e.g., Luna C18) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. A representative mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer at pH 4) and an organic solvent (e.g., acetonitrile), with a small amount of a third solvent like tetrahydrofuran (B95107) (THF) to improve resolution.[2][8]
-
Detection: UV detection at 248 nm is suitable for observing both atorvastatin and this compound.[2][8]
-
Sample Preparation: The atorvastatin bulk drug or crushed tablets are dissolved in a suitable solvent, such as the mobile phase, to a known concentration.
-
Quantification: The amount of this compound is determined by comparing its peak area to that of a reference standard of known concentration.
Quantitative Data
The levels of this compound found in atorvastatin bulk drug and tablets are typically low, as summarized in Table 2.
| Sample Type | This compound (DFAT) Level (%) | Reference |
| Bulk Drug and Tablets | 0.057 - 0.081 | [2][8] |
Pharmacological Significance and Regulatory Perspective
There is no evidence in the public domain to suggest that this compound possesses any significant pharmacological activity as an HMG-CoA reductase inhibitor or has any therapeutic benefit. Its importance lies in its status as an impurity. Regulatory agencies worldwide have strict guidelines on the limits of impurities in drug substances and products. Therefore, the presence of this compound must be controlled within specified limits to ensure the quality and safety of atorvastatin.
Conclusion
This compound is a well-characterized process impurity of atorvastatin that serves as a critical marker for the quality control of the active pharmaceutical ingredient and its finished dosage forms. Its "discovery" and "history" are intertwined with the manufacturing and analytical development of atorvastatin. A thorough understanding of its formation via the Paal-Knorr synthesis and its quantification by HPLC is essential for drug development professionals and scientists involved in the production and analysis of atorvastatin. The continuous monitoring and control of this compound levels are crucial for ensuring the safety and efficacy of this widely used cholesterol-lowering medication.
References
- 1. veeprho.com [veeprho.com]
- 2. ovid.com [ovid.com]
- 3. usbio.net [usbio.net]
- 4. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]
- 5. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]
- 6. biomolther.org [biomolther.org]
- 7. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of Desfluoro-Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desfluoro-atorvastatin is a known impurity of Atorvastatin (B1662188), a widely used lipid-lowering drug.[1] The monitoring and control of such impurities are critical for ensuring the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the development and validation of an analytical method for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The primary method described is High-Performance Liquid Chromatography (HPLC) with UV detection, a common and reliable technique for this purpose.
Chemical Information:
| Compound | Chemical Formula | Molecular Weight |
| This compound | C33H36N2O5 | 540.65 g/mol [2][3][4][5] |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating this compound from the active pharmaceutical ingredient (API), Atorvastatin, and other potential degradation products.
Chromatographic Conditions
The following table summarizes a recommended starting point for the HPLC method development, based on established methods for atorvastatin and its impurities.[6][7][8] Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Conditions |
| Column | Luna C18, 250 x 4.6 mm, 5 µm or equivalent |
| Mobile Phase A | Acetonitrile (B52724) |
| Mobile Phase B | Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) |
| Gradient | Refer to the detailed gradient table below |
| Flow Rate | 1.0 mL/min[6][7][8] |
| Detection Wavelength | 248 nm[6][7][8] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Mobile Phase Preparation:
-
Ammonium acetate buffer (pH 4.0): Dissolve an appropriate amount of ammonium acetate in water to a final concentration of 10 mM. Adjust the pH to 4.0 using acetic acid. Filter the buffer through a 0.45 µm membrane filter.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Buffer) |
| 0 | 40 | 60 |
| 15 | 60 | 40 |
| 20 | 60 | 40 |
| 22 | 40 | 60 |
| 25 | 40 | 60 |
Sample Preparation Protocol
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to obtain a stock solution of a known concentration.
-
Perform serial dilutions of the stock solution to prepare working standard solutions for calibration.
-
-
Sample Solution Preparation (for Bulk Drug):
-
Accurately weigh approximately 25 mg of the Atorvastatin bulk drug sample.
-
Dissolve the sample in the diluent in a 25 mL volumetric flask and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Sample Solution Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to 25 mg of Atorvastatin into a 25 mL volumetric flask.
-
Add the diluent and sonicate for 30 minutes to extract the drug and its impurities.
-
Make up the volume to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation
The developed analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (for this compound peak) | ≤ 2.0 |
| Theoretical Plates (for this compound peak) | ≥ 2000 |
| Resolution (between Atorvastatin and this compound) | ≥ 2.0 |
Specificity (Forced Degradation Studies)
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method. The drug substance is subjected to various stress conditions to produce degradation products.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60°C for 30 minutes.[9]
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60°C for 30 minutes.[9]
-
Oxidative Degradation: Reflux the drug substance in 3% H₂O₂ at 60°C for 30 minutes.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.
Analyze the stressed samples using the developed HPLC method. The method is considered specific if the this compound peak is well-resolved from any degradation products.
Quantitative Validation Data
The following table summarizes typical acceptance criteria for the quantitative validation of the analytical method for this compound.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analytical method development and validation of this compound.
Caption: Workflow for Analytical Method Development.
Forced Degradation Logical Pathway
This diagram outlines the logical steps involved in the forced degradation studies to ensure method specificity.
Caption: Forced Degradation Study Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. GSRS [precision.fda.gov]
- 4. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. waters.com [waters.com]
- 7. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Note: Quantitative Analysis of Desfluoro-atorvastatin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desfluoro-atorvastatin in human plasma. This compound is a known impurity of the widely prescribed cholesterol-lowering drug, atorvastatin (B1662188).[1] The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic studies or impurity profiling of atorvastatin in a biological matrix.
Introduction
Atorvastatin is a synthetic lipid-lowering agent that acts as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This compound is an impurity that can arise during the synthesis of atorvastatin. Monitoring the levels of such impurities in biological matrices is essential during drug development and for pharmacokinetic assessments. This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Atorvastatin-d5 (or other suitable stable isotope-labeled internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration curve (CC) working solutions. Prepare quality control (QC) working solutions at low, medium, and high concentrations from a separate stock solution.
-
Spiked Plasma Samples: Spike blank human plasma with the CC and QC working solutions to achieve the desired concentration range. The final concentration of the organic solvent in the plasma should be kept low (e.g., <5%) to avoid protein precipitation.
Sample Preparation Protocol
A solid-phase extraction (SPE) method is recommended for the extraction of this compound from plasma.
-
Pre-treatment: To 200 µL of plasma sample, add 20 µL of the internal standard working solution and vortex briefly. Add 200 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Experimental workflow for plasma sample preparation.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 5 min, hold at 90% B for 1 min, return to 30% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | This compound: 541.3, Atorvastatin-d5 (IS): 564.3 |
| Product Ions (m/z) | This compound: 448.2, 422.2, Atorvastatin-d5 (IS): 445.2 |
| Collision Energy | Optimized for each transition |
| Ion Source Temp. | 500°C |
Note: The molecular weight of this compound is 540.65 g/mol .[2][3][4] The precursor ion in positive ESI mode is [M+H]⁺, with an m/z of approximately 541.3. Fragmentation of this compound is expected to yield product ions at m/z 448.2 and 422.2.
Results and Discussion
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The concentration range over which the method is accurate and precise. A typical range for atorvastatin and its metabolites is 0.1 to 100 ng/mL.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three QC levels. Acceptance criteria are typically within ±15% (±20% at the LLOQ).
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage).
Quantitative Data Summary
The following tables present hypothetical but expected quantitative data based on similar validated methods for atorvastatin and its metabolites.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | >0.995 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | <15 | 85 - 115 | <15 | 85 - 115 |
| Low | 0.3 | <15 | 85 - 115 | <15 | 85 - 115 |
| Medium | 10 | <15 | 85 - 115 | <15 | 85 - 115 |
| High | 80 | <15 | 85 - 115 | <15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| This compound | Low | >80 | 85 - 115 |
| High | >80 | 85 - 115 | |
| Internal Standard | - | >80 | 85 - 115 |
Signaling Pathway and Logical Relationships
Logical relationship of this compound from synthesis to quantification.
Conclusion
The LC-MS/MS method described provides a robust framework for the quantitative determination of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable quantification. This method is suitable for pharmacokinetic studies and for monitoring impurity levels in subjects administered with atorvastatin. The provided parameters can be optimized to suit specific laboratory instrumentation and requirements.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Atorvastatin and Desfluoro-Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188) is a widely prescribed synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase.[1] During its synthesis and storage, various impurities can arise, one of which is desfluoro-atorvastatin.[2] this compound is a known process impurity of atorvastatin.[3] The accurate quantification of such impurities is crucial for ensuring the safety and efficacy of the final drug product.[4][5] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the determination of atorvastatin and its related substances.[5][6] This application note provides a detailed protocol for a robust HPLC method for the effective separation of atorvastatin and its critical impurity, this compound.
Principle
The method employs a reverse-phase HPLC system with UV detection to separate atorvastatin from this compound and other related impurities.[3][7] The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a non-polar C18 column) and a polar mobile phase.[6][7] A gradient elution is utilized to ensure optimal resolution between the main component and its closely related impurities.[3]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array or UV detector.[8]
-
Column: A Luna C18 column (250 x 4.6 mm, 5 µm) or equivalent is recommended for good resolution.[3][7]
-
Solvents and Reagents: HPLC grade acetonitrile (B52724), tetrahydrofuran (B95107) (THF), ammonium (B1175870) acetate (B1210297), and glacial acetic acid are required.[7][9] Water should be of HPLC grade or equivalent.
-
Reference Standards: Atorvastatin and this compound reference standards are necessary for system suitability and quantification.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile : Ammonium Acetate Buffer (pH 4) : THF |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A gradient elution is employed for optimal separation.[3][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection Wavelength | 248 nm[7][9] |
| Column Temperature | 40°C[5] |
| Injection Volume | 20 µL[5] |
Preparation of Solutions
-
Ammonium Acetate Buffer (pH 4): Dissolve an appropriate amount of ammonium acetate in HPLC grade water and adjust the pH to 4.0 with glacial acetic acid.[9]
-
Mobile Phase: The specific gradient program and initial mobile phase composition should be optimized based on the specific column and system. A common mobile phase involves a mixture of acetonitrile, ammonium acetate buffer (pH 4), and tetrahydrofuran (THF).[6][7]
-
Diluent: A mixture of acetonitrile and water is typically used as the diluent for sample and standard preparation.[8]
-
Standard Solution: Prepare a stock solution of atorvastatin and this compound reference standards in the diluent. Further dilute to a working concentration suitable for injection.
-
Sample Solution: Accurately weigh and dissolve the sample containing atorvastatin in the diluent to achieve a target concentration. Filter the solution through a 0.45 µm filter before injection.
Data Presentation
The following table summarizes the expected retention times and resolution for atorvastatin and this compound based on the described method.
| Compound | Retention Time (min) | Resolution (with Atorvastatin) |
| This compound | Varies (elutes before Atorvastatin) | > 1.5 |
| Atorvastatin | Varies | - |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition. The critical parameter is the resolution between the two peaks, which should be greater than 1.5 for accurate quantification.
Method Validation
The described HPLC method has been shown to be specific, precise, accurate, and robust for the analysis of atorvastatin and its impurities.[4] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for the separation of atorvastatin and this compound.
Caption: HPLC analysis workflow from sample preparation to final data reporting.
Conclusion
The presented HPLC method provides a reliable and robust approach for the separation and quantification of atorvastatin and its critical impurity, this compound.[4][7] This method is suitable for routine quality control analysis in pharmaceutical laboratories. Adherence to the detailed protocol and proper system suitability checks will ensure accurate and reproducible results.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ovid.com [ovid.com]
- 4. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: Desfluoro-atorvastatin as a Reference Standard
Introduction
Desfluoro-atorvastatin is a well-characterized process impurity and a critical reference standard for the quality control of Atorvastatin (B1662188), a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia.[][2][3] As Atorvastatin EP Impurity A and Atorvastatin USP Related Compound A, its primary application is in the development, validation, and routine execution of analytical methods to ensure the purity and safety of Atorvastatin bulk drug and finished pharmaceutical products.[4][5] Accurate quantification of impurities like this compound is mandated by regulatory bodies to control potential risks and ensure product consistency.[6][7] These application notes provide detailed protocols and data for the use of this compound as a reference standard in a quality control environment.
Chemical and Physical Properties
A reference standard must be highly purified and well-characterized.[7][8] this compound is structurally similar to the active pharmaceutical ingredient (API), lacking only the fluorine atom on one of the phenyl rings. This structural similarity makes it an ideal marker for chromatographic separation and identification.
| Property | Data | Reference |
| Chemical Name | (3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid | [4] |
| Synonyms | Atorvastatin EP Impurity A; Atorvastatin USP Related Compound A | [4][5] |
| CAS Number | 433289-84-0 (Acid); 433289-83-9 (Calcium Salt) | [9][10] |
| Molecular Formula | C₃₃H₃₆N₂O₅ | [5][9][11] |
| Molecular Weight | 540.65 g/mol | [5][9][11] |
| Appearance | White to Off-White Powder | [11] |
| Storage | Store at < -15°C in a well-closed, dry container. | [9] |
Atorvastatin Mechanism of Action: HMG-CoA Reductase Inhibition
Atorvastatin functions by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[][2] This inhibition reduces the production of mevalonate, a precursor to cholesterol, leading to a decrease in hepatic cholesterol levels. The cell compensates by upregulating LDL-receptor expression, which increases the clearance of LDL-cholesterol from the bloodstream. Understanding this pathway provides context for the therapeutic importance of the API and the necessity of controlling its purity.
Caption: Atorvastatin's inhibition of HMG-CoA reductase in the cholesterol pathway.
Application 1: Quality Control of Atorvastatin Bulk Drug
Objective: To identify and quantify this compound in a sample of Atorvastatin API using a reference standard.
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol is adapted from established methods for analyzing Atorvastatin and its impurities.[12][13]
1. Materials and Reagents:
-
This compound Reference Standard (Purity ≥ 95%)[11]
-
Atorvastatin API sample
-
Acetonitrile (HPLC Grade)
-
Ammonium (B1175870) Acetate (B1210297) (Analytical Grade)
-
Tetrahydrofuran (THF, HPLC Grade)
-
Ultrapure Water
-
Glacial Acetic Acid
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Luna C18 column (or equivalent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
3. Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | Luna C18 (250 mm x 4.6 mm, 5 µm) | | Mobile Phase | A: Ammonium Acetate Buffer (pH 4.0) B: Acetonitrile:THF (90:10, v/v) | | Gradient | Time (min) | %B | | | 0 | 40 | | | 20 | 60 | | | 25 | 40 | | | 30 | 40 | | Flow Rate | 1.0 mL/min | | Detection | UV at 248 nm | | Column Temp. | 30°C | | Injection Vol. | 20 µL |
4. Preparation of Solutions:
-
Buffer Preparation (pH 4.0): Dissolve ammonium acetate in ultrapure water to a concentration of 0.05 M. Adjust the pH to 4.0 with glacial acetic acid.
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with mobile phase B.
-
Working Standard Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with a 50:50 mixture of mobile phase A and B.
-
Sample Solution (1 mg/mL): Accurately weigh ~100 mg of Atorvastatin API into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of mobile phase A and B. Sonicate if necessary.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase gradient until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the Working Standard Solution to determine the retention time and peak area of this compound.
-
Inject the Sample Solution to identify and quantify this compound based on the retention time and peak area relative to the standard.
6. Calculation: The percentage of this compound in the Atorvastatin API sample is calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100
Where:
-
Area_impurity is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Conc_standard is the concentration of the Working Standard Solution.
-
Conc_sample is the concentration of the Sample Solution.
-
Purity_standard is the purity of the this compound reference standard (e.g., 0.98).
Data Presentation: Typical Results
The following table summarizes typical characterization data provided with a this compound reference standard and example results from the impurity analysis.
| Data Type | Parameter | Typical Value / Result |
| Certificate of Analysis | Purity (by HPLC) | 98.5% |
| Identity (by ¹H-NMR, MS) | Conforms to structure | |
| Water Content (by KF) | 0.3% | |
| Residual Solvents | < 0.1% | |
| Impurity Analysis | Retention Time (RT) | ~15.2 min |
| Relative Retention Time (RRT) | ~1.2 (relative to Atorvastatin) | |
| Limit of Detection (LOD) | 0.01% | |
| Limit of Quantitation (LOQ) | 0.03% | |
| This compound in Sample | 0.075%[12][13] |
Workflow for Reference Standard Use in QC
The use of a reference standard is a structured process within a pharmaceutical quality system. The workflow ensures traceability and accuracy of results.[14]
Caption: Workflow for using a reference standard in pharmaceutical quality control.
Relationship Between API and Impurity Standards
Primary and secondary reference standards form a hierarchical system to ensure the quality of drug products. The API standard is used to determine potency, while impurity standards are used to ensure purity.
Caption: Relationship between API, impurity standards, and product testing.
This compound is an indispensable tool for the analytical chemist in the pharmaceutical industry. Its use as a reference standard is fundamental for validating analytical methods and for the routine quality control of Atorvastatin, ensuring that the final drug product meets the stringent purity requirements set by global health authorities. The protocols and data presented here provide a framework for its effective implementation in a regulated laboratory setting.
References
- 2. Atorvastatin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Atorvastatin EP Impurity A (Sodium salt) | 1516864-05-3 | SynZeal [synzeal.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mriglobal.org [mriglobal.org]
- 8. Current overview of pharmaceuticals reference standards [simsonpharma.com]
- 9. biosynth.com [biosynth.com]
- 10. Defluoro Atorvastatin Calcium Salt | LGC Standards [lgcstandards.com]
- 11. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]
- 12. ovid.com [ovid.com]
- 13. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. who.int [who.int]
Application Note: Protocol for Evaluating Desfluoro-atorvastatin in HMG-CoA Reductase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other essential isoprenoids.[1][2] Due to its critical role, HMGCR is a primary therapeutic target for hypercholesterolemia.[3] Drugs known as statins act as competitive inhibitors of this enzyme, effectively lowering plasma cholesterol levels.[1][4] Atorvastatin is a potent, orally active HMG-CoA reductase inhibitor.[5][6]
Desfluoro-atorvastatin is an impurity and analogue of atorvastatin.[6] Evaluating the inhibitory potential of such related compounds is crucial for understanding structure-activity relationships and for quality control in drug manufacturing. This document provides a detailed protocol for assessing the inhibitory activity of this compound on HMG-CoA reductase using a robust and reliable spectrophotometric assay.
Principle of the Assay
The HMG-CoA reductase activity assay is based on the spectrophotometric measurement of the consumption of NADPH, a cofactor in the enzymatic reaction.[3][7] HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, which involves the oxidation of NADPH to NADP+.[8][9] The decrease in absorbance at 340 nm, characteristic of NADPH, is directly proportional to the enzyme's activity.[2] By measuring the rate of this decrease in the presence of varying concentrations of an inhibitor, such as this compound, the half-maximal inhibitory concentration (IC50) can be determined.
HMG-CoA Reductase Signaling Pathway
The mevalonate pathway begins with Acetyl-CoA and leads to the production of cholesterol and various non-sterol isoprenoids.[10][11] HMG-CoA reductase catalyzes the critical, rate-limiting step of converting HMG-CoA to mevalonate.[12] Inhibition of this enzyme by statins (or test compounds like this compound) reduces the endogenous production of cholesterol. This reduction in intracellular cholesterol leads to the upregulation of low-density lipoprotein (LDL) receptors in the liver, which increases the clearance of LDL cholesterol from the bloodstream.[4][8]
Materials and Reagents
-
HMG-CoA Reductase Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[1]
-
HMG-CoA Reductase (HMGR): Purified, recombinant human enzyme.
-
HMG-CoA Substrate Solution: Provided in a concentrated stock.
-
NADPH Solution: Provided in a concentrated stock.
-
Test Inhibitor (this compound): Powder form, to be dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Control Inhibitor (Atorvastatin or Pravastatin): 10 mM stock solution.[8]
-
Solvent: DMSO (or other appropriate solvent for the test inhibitor).
-
Equipment: 96-well clear flat-bottom plate, multi-well spectrophotometer (plate reader), 37°C incubator or plate heater.
Experimental Protocols
Reagent Preparation
-
HMG-CoA Reductase Assay Buffer: Prepare the buffer as described above. Pre-warm to 37°C before use.[8]
-
HMG-CoA Reductase (HMGR): Reconstitute the lyophilized enzyme in the assay buffer to the recommended concentration. Aliquot and store at -80°C. Keep on ice during use.[8]
-
HMG-CoA Solution: Reconstitute in ultrapure water. Aliquot and store at -20°C.[8]
-
NADPH Solution: Reconstitute in ultrapure water. Aliquot and store at -20°C.[8]
-
This compound Stock Solution (100X): Prepare a 10 mM stock solution of this compound in DMSO. This will serve as the 100X stock for the highest concentration to be tested.
-
Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point dilution series).
HMG-CoA Reductase Inhibitor Screening Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Plate Setup: Add reagents to the wells as described in Table 1. It is recommended to perform all assays in duplicate or triplicate.
-
Inhibitor/Enzyme Pre-incubation: Add 2 µL of the serially diluted this compound, positive control (Atorvastatin), or solvent control (DMSO) to the appropriate wells. Add 98 µL of the prepared Reaction Mix I (containing Assay Buffer and HMG-CoA Reductase).
-
Incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of pre-warmed Reaction Mix II (containing HMG-CoA and NADPH) to all wells. Mix thoroughly.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm kinetically for 10-20 minutes, taking readings every 30-60 seconds.[1]
Data Presentation and Analysis
Plate Setup Summary
Table 1: Reagent and Sample Setup for a 96-Well Plate
| Well Type | This compound / Control (µL) | Solvent (DMSO) (µL) | Reaction Mix I (Enzyme + Buffer) (µL) | Reaction Mix II (HMG-CoA + NADPH) (µL) | Total Volume (µL) |
|---|---|---|---|---|---|
| Reagent Blank | 0 | 2 | 98 (Buffer only, no enzyme) | 100 | 200 |
| Enzyme Control | 0 | 2 | 98 | 100 | 200 |
| Test Inhibitor | 2 | 0 | 98 | 100 | 200 |
| Positive Control | 2 (e.g., Atorvastatin) | 0 | 98 | 100 | 200 |
Calculation of Results
-
Calculate Reaction Rate: Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).[1]
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound:[3] % Inhibition = [(RateEnzyme Control - RateTest Inhibitor) / RateEnzyme Control] x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Example Data
The following table presents hypothetical data for the inhibition of HMG-CoA reductase by Atorvastatin (a known potent inhibitor) and this compound. Atorvastatin is known to have IC50 or Ki values in the low nanomolar range.[5][13]
Table 2: Hypothetical Inhibition Data for HMG-CoA Reductase
| Inhibitor Concentration (nM) | Atorvastatin % Inhibition | This compound % Inhibition |
|---|---|---|
| 0.1 | 5.2 | 0.8 |
| 1 | 15.8 | 2.5 |
| 5 | 45.1 | 8.1 |
| 10 | 65.3 | 15.4 |
| 25 | 88.2 | 32.6 |
| 50 | 95.1 | 51.2 |
| 100 | 98.6 | 68.9 |
| 500 | 99.5 | 90.3 |
| Calculated IC50 (nM) | ~6.5 | ~48.0 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This application note provides a comprehensive, step-by-step protocol for the characterization of this compound as a potential inhibitor of HMG-CoA reductase. The described spectrophotometric assay is a standard, reliable method for determining enzyme kinetics and calculating inhibitor potency (IC50). This protocol can be readily adapted for high-throughput screening of other novel compounds, aiding in drug discovery and development efforts targeting the cholesterol biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. HMG-CoA Reductase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 11. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mevalonate_pathway [bionity.com]
- 13. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Desfluoro-atorvastatin in Pharmacokinetic Studies of Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desfluoro-atorvastatin, a primary metabolite and known impurity of Atorvastatin (B1662188), serves as a critical tool in the pharmacokinetic analysis of its parent drug.[1][2] Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia.[3] Accurate quantification of atorvastatin and its metabolites in biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and therapeutic drug monitoring. The structural similarity of this compound to the parent compound makes it an ideal internal standard (IS) for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use helps to correct for variability in sample preparation and instrument response, ensuring the accuracy and precision of the analytical data.
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of atorvastatin.
Atorvastatin Metabolism and the Role of this compound
Atorvastatin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3] This process leads to the formation of several active and inactive metabolites. The main metabolic pathway involves ortho- and para-hydroxylation, followed by beta-oxidation. This compound is structurally analogous to atorvastatin, lacking the fluorine atom on the phenyl group. This subtle difference results in a distinct mass-to-charge ratio (m/z), allowing it to be differentiated from atorvastatin by mass spectrometry, while maintaining similar chromatographic behavior and extraction efficiency.
References
Application Notes: Preparation and Use of Desfluoro-atorvastatin for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desfluoro-atorvastatin is an impurity and a structural analog of Atorvastatin (B1662188), a widely used HMG-CoA reductase inhibitor.[1][2][3] As an analog, it is a valuable reference standard in the quality analysis of Atorvastatin and a useful tool for in vitro studies investigating the structure-activity relationships and biological effects of statins.[4][5] These notes provide detailed protocols for the preparation and application of this compound in cell culture experiments.
Physicochemical Properties and Storage
This compound is typically supplied as a white solid or powder.[2][6] Proper handling and storage are crucial to maintain its stability and activity.
| Property | Value | Source |
| Synonyms | Atorvastatin impurity A | [6][7] |
| CAS Number | 433289-84-0 | [7] |
| Molecular Formula | C₃₃H₃₆N₂O₅ | [6][7] |
| Molecular Weight | 540.65 g/mol | [6][7] |
| Purity | ≥95-98% | [6] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Storage | Store at -20°C or colder, keep container sealed and dry. | [2][7] |
Mechanism of Action and Signaling Pathway
As an analog of Atorvastatin, this compound is presumed to act as a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase.[8][9][10] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[9] Inhibition of HMG-CoA reductase depletes intracellular pools of mevalonate (B85504) and its downstream isoprenoid derivatives, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[11] These isoprenoids are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are critical signaling proteins that regulate cell proliferation, survival, and migration.[11] Disruption of these pathways is a key mechanism behind the pleiotropic effects of statins observed in various cell types.[11]
Experimental Protocols
Protocol 1: Preparation of Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which is essential for accurate and repeatable experiments. Given its solubility, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for cell culture use.[2]
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry microcentrifuge tube or vial on a precision balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound powder (e.g., 1 mg or 5 mg) into the tared vial. Record the exact weight.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW = 540.65 g/mol ):
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Volume (L) = 0.001 g / (540.65 g/mol * 0.010 mol/L) = 0.000185 L = 185 µL
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the compound.
-
Mix Thoroughly: Cap the vial securely and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Recommended Stock Concentrations:
| Concentration (Molar) | Concentration (Mass/Vol) | Solvent |
| 10 mM | 5.41 mg/mL | DMSO |
| 25 mM | 13.52 mg/mL | DMSO |
| 50 mM | 27.03 mg/mL | DMSO |
Protocol 2: General Experimental Workflow for Cell Treatment
This workflow outlines the standard procedure for treating cultured cells with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. This compound - CAS:433289-84-0 - KKL Med Inc. [kklmed.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]
- 7. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]
- 8. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. droracle.ai [droracle.ai]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Bioanalysis of Atorvastatin using Desfluoro-atorvastatin as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the quantification of atorvastatin (B1662188) in biological matrices, such as human plasma, using desfluoro-atorvastatin as an internal standard (IS). This document outlines a representative bioanalytical method employing liquid chromatography with tandem mass spectrometry (LC-MS/MS), a common and robust technique for this application. This compound, a known impurity and metabolite of atorvastatin, is structurally similar to the analyte, making it a suitable internal standard to account for variability during sample preparation and analysis.[1][2] The methodologies described herein are based on established principles of bioanalytical method validation as per regulatory guidelines.[3][4][5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of atorvastatin and the internal standard, this compound, is presented below.
| Property | Atorvastatin | This compound | Reference(s) |
| Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₃H₃₆N₂O₅ | [8][9] |
| Molecular Weight | 558.64 g/mol | 540.65 g/mol | [8][9] |
| Chemical Structure | Contains a fluorophenyl group | The fluorophenyl group is replaced by a phenyl group | [8][9] |
Experimental Protocols
This section details a representative protocol for the quantification of atorvastatin in human plasma.
Materials and Reagents
-
Atorvastatin reference standard (≥98% purity)
-
This compound reference standard (≥98% purity)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
96-well plates or microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Atorvastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of atorvastatin in methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the atorvastatin stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting atorvastatin from plasma.[10]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 30% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Atorvastatin: 559.3 > 440.2this compound: 541.3 > 448.2 (representative) |
| Collision Energy | Optimized for each transition |
Data Presentation
The following tables present representative quantitative data that would be expected from a validated bioanalytical method.
Table 1: Representative Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Atorvastatin | 0.5 - 200 | y = 0.025x + 0.003 | ≥ 0.995 |
Table 2: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.48 | 96.0 | ≤ 15.0 |
| Low QC | 1.5 | 1.45 | 96.7 | ≤ 10.0 |
| Mid QC | 50 | 51.2 | 102.4 | ≤ 8.0 |
| High QC | 150 | 148.5 | 99.0 | ≤ 7.0 |
Visualizations
Bioanalytical Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of atorvastatin using this compound as an internal standard.
Caption: Bioanalytical workflow for atorvastatin quantification.
Conclusion
The described representative method provides a robust framework for the quantitative analysis of atorvastatin in biological matrices using this compound as an internal standard. The use of a structurally similar internal standard and a sensitive LC-MS/MS detection method allows for accurate and precise results. This protocol, once validated according to regulatory guidelines, can be effectively applied in pharmacokinetic and bioequivalence studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. anivet.au.dk [anivet.au.dk]
- 5. nalam.ca [nalam.ca]
- 6. fda.gov [fda.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]
- 9. chemscene.com [chemscene.com]
- 10. wjarr.com [wjarr.com]
Application Note: Solid-Phase Extraction of Desfluoro-Atorvastatin from Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Desfluoro-atorvastatin is a known impurity and metabolite of Atorvastatin (B1662188), a widely prescribed synthetic inhibitor of HMG-CoA reductase for the management of hypercholesterolemia.[1][2] Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique for the isolation and concentration of analytes from complex biological samples, offering significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery, and reduced solvent consumption.[3][4]
This application note details a robust solid-phase extraction protocol for the efficient recovery of this compound from biological matrices, primarily plasma. The methodology is based on established protocols for atorvastatin and its hydroxylated metabolites, which share structural and chemical similarities with this compound.[1][5] The subsequent analysis is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection.[5][6]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific biological matrices and analytical instrumentation.
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or an analog like Rosuvastatin)[6]
-
Biological matrix (e.g., human plasma, rat plasma, urine)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid or formic acid
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB, 30 mg)[1]
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Pre-treatment:
-
Thaw frozen biological samples at 4°C to minimize potential degradation of the analyte.[1]
-
For plasma samples, centrifuge at an appropriate speed (e.g., 4000 rpm for 10 minutes) to pellet any particulate matter.
-
To a 0.1 mL aliquot of the biological matrix, add 50 µL of the internal standard working solution.[1]
-
Add 0.4 mL of 100 mM ammonium acetate buffer (pH 4.5).[1] The acidic pH helps in the protonation of the carboxylic acid moiety of this compound, enhancing its retention on the SPE sorbent.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridges by passing 0.4 mL of methanol followed by 0.8 mL of 100 mM ammonium acetate buffer (pH 4.6).[1] Ensure the sorbent bed does not go dry during this step.
-
Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1 mL/min).
-
Washing:
-
Drying: Dry the SPE cartridge under a high vacuum for approximately 5-10 minutes to remove any residual wash solvents.
-
Elution: Elute the analyte of interest with 0.3 mL of a methanol-water mixture (95:5, v/v).[1] Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution:
Quantitative Data Summary
The following table summarizes the performance characteristics of a typical LC-MS/MS method for the analysis of atorvastatin and its hydroxylated metabolites following solid-phase extraction. Similar performance is anticipated for a validated this compound assay.
| Parameter | Atorvastatin | o-hydroxyatorvastatin | p-hydroxyatorvastatin | Reference |
| Linearity Range (ng/mL) | 0.1 - 20 | 0.5 - 20 | 0.5 - 20 | [6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.229 | 0.5 | 0.202 | [1][5] |
| Accuracy (%) | 92.02 - 109.94 | 92.02 - 109.94 | 92.02 - 109.94 | [7] |
| Precision (CV%) | ≤14 | ≤14 | ≤14 | [7] |
| Extraction Recovery (%) | 84.91 ± 1.14 | 85.46 ± 0.41 | Not specified | [7] |
Visualizations
Experimental Workflow for Solid-Phase Extraction of this compound
SPE workflow for this compound extraction.
Logical Relationship of Analytical Method Components
Overview of the bioanalytical method for this compound.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lcms.cz [lcms.cz]
- 4. Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical LC-MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Stability-Indicating Method for Atorvastatin and its Impurities
Introduction
Atorvastatin (B1662188) is a synthetic lipid-lowering agent that inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing Atorvastatin, a reliable and robust stability-indicating analytical method is crucial.[2] This document provides detailed application notes and protocols for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Atorvastatin and its impurities. The method is designed to separate Atorvastatin from its potential degradation products, making it suitable for stability studies in accordance with International Conference on Harmonization (ICH) guidelines.[1]
Analytical Method
A reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed and validated for the simultaneous determination of atorvastatin and its impurities. The method is demonstrated to be specific, accurate, precise, and robust.
Chromatographic Conditions
The following chromatographic conditions are optimized for the separation of Atorvastatin from its known impurities and degradation products.
| Parameter | Condition |
| Instrument | HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | Zorbax Bonus-RP, C18 (e.g., 250 mm x 4.6 mm, 5 µm) or equivalent[1][3] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Elution | A time-based gradient program is employed for optimal separation. (See Table 2) |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection Wavelength | 245 nm[3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 40 | 60 |
| 20 | 20 | 80 |
| 22 | 60 | 40 |
| 25 | 60 | 40 |
Experimental Protocols
Standard and Sample Preparation
2.1.1. Standard Stock Solution (Atorvastatin) Accurately weigh and transfer about 25 mg of Atorvastatin reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 1000 µg/mL.
2.1.2. Impurity Stock Solution Accurately weigh and transfer about 2.5 mg of each known impurity into separate 25 mL volumetric flasks. Dissolve in and dilute to volume with the diluent to obtain individual stock solutions of approximately 100 µg/mL. A mixed impurity stock solution can be prepared by combining aliquots of the individual solutions.
2.1.3. Working Standard Solution Prepare the working standard solution by diluting the Atorvastatin stock solution with the diluent to a final concentration of 100 µg/mL.
2.1.4. Sample Preparation (for drug substance) Prepare a sample solution of Atorvastatin bulk drug in the diluent at a concentration of approximately 500 µg/mL for the determination of related substances.[3]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[3] The drug substance is subjected to various stress conditions as per ICH guidelines.
2.2.1. Acid Hydrolysis
-
Procedure: Dissolve Atorvastatin in 0.1 N HCl and heat at 80°C for 2 hours.[4]
-
Neutralization: Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Final Concentration: Dilute with the diluent to a final concentration of 500 µg/mL.
2.2.2. Base Hydrolysis
-
Procedure: Dissolve Atorvastatin in 1 N NaOH and keep at ambient temperature for 42 hours.[3]
-
Neutralization: Neutralize the solution with an appropriate volume of 1 N HCl.
-
Final Concentration: Dilute with the diluent to a final concentration of 500 µg/mL.
2.2.3. Oxidative Degradation
-
Procedure: Dissolve Atorvastatin in 3% H₂O₂ and keep at room temperature for 24 hours.[3][4]
-
Final Concentration: Dilute with the diluent to a final concentration of 500 µg/mL.
2.2.4. Thermal Degradation
-
Procedure: Keep the solid drug substance in an oven at 105°C for 10 days.[3]
-
Sample Preparation: After exposure, dissolve the sample in the diluent to a final concentration of 500 µg/mL.
2.2.5. Photolytic Degradation
-
Procedure: Expose the solid drug substance to UV light (200 W h/m²) and visible light (1.2 million lux hours) for 11 days.[3]
-
Sample Preparation: After exposure, dissolve the sample in the diluent to a final concentration of 500 µg/mL.
A diagram illustrating the workflow for the forced degradation study is provided below.
Caption: Workflow for the forced degradation study of Atorvastatin.
Method Validation
The developed analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1]
System Suitability
System suitability is evaluated to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[5] This is demonstrated through forced degradation studies where the analyte peak should be well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector is also performed.
Linearity
The linearity of the method is established by analyzing a series of dilutions of the Atorvastatin standard solution over a specified concentration range.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Atorvastatin | 10 - 150 | ≥ 0.999 |
| Impurities | 0.1 - 2.5 | ≥ 0.999 |
Accuracy
Accuracy is determined by recovery studies, where a known amount of Atorvastatin and its impurities are spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120%).
| Analyte | Recovery (%) |
| Atorvastatin | 98.0 - 102.0 |
| Impurities | 95.0 - 105.0 |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Parameter | Acceptance Criteria (% RSD) |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Atorvastatin | ~0.06 | ~0.18 |
| Impurities | ~0.04 | ~0.11 |
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria.[6]
A diagram illustrating the validation workflow is provided below.
Caption: Workflow for the validation of the analytical method.
Results and Discussion
Degradation Behavior of Atorvastatin
Atorvastatin is found to be labile under acidic, oxidative, thermal, and photolytic conditions, while it is relatively stable under basic conditions.[3] The major degradation pathways include hydrolysis and oxidation. The formation of various degradation products is observed under different stress conditions. The developed HPLC method effectively separates the main peak of Atorvastatin from all the degradation products, demonstrating its stability-indicating capability. The mass balance is typically found to be close to 100%, which confirms that all degradation products are adequately detected.[3]
Known Impurities of Atorvastatin
Several process-related impurities and degradation products of Atorvastatin have been identified and characterized.[7] The developed method is capable of separating these known impurities from the active pharmaceutical ingredient. Some of the key impurities include:
-
Impurity A: Atorvastatin related compound A
-
Impurity B: Atorvastatin related compound B
-
Impurity C: Atorvastatin related compound C
-
Impurity D: Atorvastatin related compound D
-
Impurity H: Atorvastatin related compound H
-
Impurity J: Atorvastatin related compound J
-
Impurity L: Atorvastatin related compound L
Conclusion
The described RP-HPLC method is rapid, specific, accurate, and precise for the determination of Atorvastatin and its impurities in bulk drug substances. The method is stability-indicating and can be used for routine quality control and stability monitoring of Atorvastatin. The validation data confirms that the method is suitable for its intended purpose and meets the requirements of regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Desfluoro-atorvastatin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of desfluoro-atorvastatin.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is often synthesized as a reference standard for impurity analysis in atorvastatin (B1662188) production. Common synthetic strategies include:
-
Total Synthesis: A multi-step synthesis starting from 4-methyl-3-oxo-pentanoic acid ethyl ester, involving amination, condensation, a Michael-Stetter reaction, a Paal-Knorr reaction, and finally deprotection steps.[1]
-
Modification of Atorvastatin Synthesis: The synthesis can be adapted from the well-established Paal-Knorr synthesis of atorvastatin, by using starting materials that lack the fluorine substituent on the phenyl ring.[2][3] This typically involves the condensation of a 1,4-dicarbonyl compound with a chiral amine side chain.
Q2: What is a typical overall yield for the synthesis of this compound?
A2: Reported overall yields for the total synthesis of this compound calcium can range from 65.2% to 85.4%, depending on the specific reagents and conditions used.[1] For comparison, optimized, large-scale syntheses of the parent compound, atorvastatin, report overall yields of around 67%.[4][5]
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation is a critical issue. Key strategies to minimize byproducts include:
-
Control of Reaction Conditions: Precise control of temperature, reaction time, and reagent stoichiometry is crucial. For instance, in related syntheses, side reactions are minimized by optimizing these parameters.[6]
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.
-
Purification of Intermediates: Purifying key intermediates by crystallization or chromatography can prevent carrying impurities through to the final steps.[4][7] In an analogous atorvastatin synthesis, isolating the crystalline solid after the ketal deprotection step was a key improvement for achieving high purity.[8][9]
Q4: What are the recommended purification methods for the final product?
A4: The final purification of this compound typically involves:
-
Crystallization: Recrystallization from appropriate solvent systems is a common and effective method for purifying the final compound.[7]
-
Chromatographic Purification: Column chromatography is often used to remove closely related impurities.[7]
-
Extraction: A multi-step extraction procedure can be highly effective. For example, an ethyl acetate (B1210297) extraction process has been successfully used to isolate high-purity atorvastatin calcium.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Paal-Knorr Cyclization | 1. Incomplete reaction. 2. Side reactions due to suboptimal temperature. 3. Presence of water, which can hinder the reaction.[2] 4. Inefficient removal of water byproduct. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. 2. Optimize the reaction temperature. Run small-scale experiments at different temperatures to find the optimum. 3. Ensure all solvents and reagents are anhydrous. 4. Use a Dean-Stark apparatus or carry out the reaction at reduced pressure to effectively remove water.[2] |
| Formation of Diastereomeric Impurities | 1. Lack of stereocontrol in key bond-forming reactions. 2. Racemization during intermediate steps. | 1. Utilize chiral catalysts or auxiliaries to improve stereoselectivity. 2. Avoid harsh acidic or basic conditions and high temperatures in steps involving chiral centers. |
| Difficulties in Final Product Isolation/Crystallization | 1. Product is too soluble in the chosen solvent system. 2. Presence of impurities inhibiting crystallization. 3. Incorrect pH for salt formation (if applicable). | 1. Perform anti-solvent crystallization. Add a solvent in which the product is insoluble to a solution of the product. 2. Perform an additional purification step before crystallization (e.g., flash chromatography or an extractive workup).[8] 3. Carefully adjust the pH to the optimal point for precipitation of the target salt. |
| Incomplete Deprotection of Ester or Ketal Groups | 1. Insufficient acid/base concentration or reaction time. 2. Steric hindrance around the protecting group. | 1. Increase the concentration of the deprotecting agent (e.g., HCl for ketal deprotection, NaOH for ester hydrolysis) or extend the reaction time.[8] Monitor closely to avoid degradation. 2. Consider a different, more labile protecting group in future syntheses. For the current batch, stronger deprotection conditions may be required. |
Data on Synthesis Yield Optimization
The following tables summarize quantitative data from studies on the synthesis of atorvastatin and its intermediates, which can provide insights for optimizing this compound synthesis.
Table 1: Optimization of Stetter Reaction for an Atorvastatin Intermediate [6]
| Parameter | Condition 1 | Condition 2 | Optimized Condition |
| Solvent | Ethanol (B145695) | Methanol (B129727) | Tetrahydrofuran (THF) |
| Temperature | 50 °C | 80 °C | 65 °C |
| Reaction Time | 12 hours | 24 hours | 16 hours |
| Yield | Moderate | High, with impurities | > 88% |
| Purity | > 98% | > 99% | > 99.5% |
Table 2: Comparison of Overall Yield in Large-Scale Atorvastatin Synthesis [4][5]
| Process | Overall Yield | Final Purity (HPLC) |
| Original Process | 52% | 99.3% |
| Improved Process | ~67% | 99.5% |
Experimental Protocols
Protocol 1: Paal-Knorr Pyrrole Synthesis (General Procedure)
This protocol is based on the convergent synthesis approach used for atorvastatin, which is directly applicable to this compound by using the corresponding non-fluorinated starting material.[2][3]
-
Reaction Setup: To a solution of the 1,4-dicarbonyl intermediate in a suitable solvent (e.g., a mixture of heptane (B126788) and toluene), add the chiral amino-side chain intermediate.
-
Catalyst Addition: Add a catalytic amount of an acid, such as pivalic acid.
-
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitoring: Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or HPLC).
-
Workup: Upon completion, cool the reaction mixture and proceed with an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Purification: Concentrate the organic phase and purify the resulting product, typically the protected this compound, by crystallization or column chromatography.
Protocol 2: Two-Step Deprotection and Salt Formation
This improved protocol involves a stepwise deprotection and a novel extraction for isolation, leading to higher purity.[8][9]
-
Ketal Deprotection:
-
Suspend the protected intermediate in a mixture of isopropyl alcohol and water.
-
Add hydrochloric acid and heat the suspension (e.g., to 60°C) until the reaction is complete (approx. 1 hour).
-
Cool the resulting solution (e.g., to 5°C) to precipitate the deprotected diol-ester.
-
Isolate the crystalline solid by filtration and dry under vacuum. This isolation of the intermediate is key to achieving high purity.[8]
-
-
Ester Hydrolysis and Salt Formation:
-
Dissolve the isolated diol-ester in a mixture of methanol and water containing sodium hydroxide.
-
Heat the mixture (e.g., to 40°C) to facilitate the hydrolysis of the tert-butyl ester.
-
After completion, remove the methanol by distillation under reduced pressure.
-
Add water and ethyl acetate to the residue. The aqueous layer will contain the sodium salt of this compound.
-
Add a solution of calcium acetate to the aqueous solution while stirring.
-
The this compound calcium salt will precipitate. Isolate the solid by filtration, wash with ethanol and water, and dry to obtain the final product with high purity.
-
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Decision-making flowchart for troubleshooting low synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. biomolther.org [biomolther.org]
- 6. Synthesis Process Optimization of the Atorvastatin Key Intermediate-Academax [zbzx.academax.com]
- 7. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]
- 8. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Desfluoro-atorvastatin
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of desfluoro-atorvastatin. The following sections offer detailed answers to frequently asked questions and structured troubleshooting protocols to diagnose and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
Peak tailing is a phenomenon in chromatography where the peak asymmetry factor (As) is greater than 1.2, resulting in a non-symmetrical peak with a drawn-out trailing edge.[1] This distortion is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised reproducibility of the analytical method.[2]
Q2: What are the most common causes of peak tailing for this compound?
The primary cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions with the stationary phase.[1][3] Other significant factors include issues with the mobile phase, column degradation, and improper sample or system conditions.[2][4]
Q3: How do interactions with the HPLC column lead to peak tailing for this compound?
Silica-based columns, commonly used in reversed-phase HPLC, have residual silanol (B1196071) groups (Si-OH) on their surface.[4][5] this compound, likely possessing basic functional groups, can interact with these ionized silanols (Si-O⁻), leading to a secondary, stronger retention mechanism that causes the peak to tail.[1][6][7]
Q4: Can the mobile phase composition affect peak tailing?
Yes, the mobile phase plays a critical role. The pH of the mobile phase can influence the ionization state of both the this compound molecule and the residual silanol groups on the column.[3][6] Operating at a pH close to the analyte's pKa can result in inconsistent ionization and peak tailing.[6] Additionally, the buffer concentration and the choice of organic modifier can impact peak shape.[3][8]
Q5: Is it possible for the HPLC system itself to cause peak tailing?
Absolutely. "Extra-column effects" such as excessive tubing length or diameter, poorly made connections, or a large detector cell volume can contribute to band broadening and result in tailing peaks, particularly for early-eluting compounds.[2][6]
Troubleshooting Guide for Peak Tailing of this compound
This section provides a systematic approach to identifying and resolving the root cause of peak tailing.
Step 1: Initial Assessment - Is it a Chemistry or a Physical Problem?
Observe the chromatogram to determine if the tailing affects only the this compound peak or all peaks.
-
Only this compound Peak Tails: This typically points to a chemical interaction issue between the analyte and the stationary phase.
-
All Peaks Tail: This often indicates a physical problem with the column or the HPLC system.[9]
Step 2: Addressing Chemical Interaction Issues
If only the this compound peak is tailing, consider the following adjustments to your method.
Table 1: Mobile Phase and Column Chemistry Adjustments
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Lower the pH of the mobile phase to ≤ 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[8][10] | At a low pH, residual silanol groups on the silica (B1680970) stationary phase are protonated (Si-OH), minimizing their ionic interaction with basic analytes like this compound.[1][3][10] |
| Buffer Concentration | If operating at a mid-range pH, consider increasing the buffer concentration (e.g., from 10 mM to 25-50 mM).[3][8] | A higher buffer concentration can help to mask the residual silanol sites, thereby improving peak shape.[3] Note: High buffer concentrations may not be suitable for LC-MS applications.[8] |
| Column Chemistry | Utilize a modern, high-purity, end-capped (base-deactivated) Type B silica column.[1][8][10] | These columns have a reduced number of accessible silanol groups, which significantly minimizes the potential for secondary interactions that cause peak tailing.[1][8] |
| Mobile Phase Additives | In some cases, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can reduce tailing.[8][11] | The competing base interacts with the active silanol sites, preventing the analyte from doing so. This is a more traditional approach and may be less necessary with modern columns.[8] |
| Organic Modifier | Consider switching the organic modifier (e.g., from acetonitrile (B52724) to methanol).[11] | Methanol can sometimes be more effective at masking silanol interactions than acetonitrile.[11] |
Step 3: Investigating Physical and System-Related Problems
If all peaks in your chromatogram are tailing, the issue is likely physical.
Table 2: Column and System Troubleshooting
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Blockage | 1. Reverse the column and flush it with a strong solvent to waste.[1] 2. If using a guard column, replace it.[12] 3. If the problem persists, the analytical column may be contaminated or degraded and require replacement.[2] |
| Column Void | A void or channel in the column packing can lead to peak distortion.[1][13] This is often accompanied by a drop in backpressure. The column will likely need to be replaced. |
| Extra-Column Volume | 1. Ensure all tubing connections between the injector, column, and detector are as short as possible. 2. Use tubing with a narrow internal diameter (e.g., 0.005").[6] 3. Check for any dead volume in fittings. |
| Sample Overload | 1. Dilute the sample and reinject.[4] 2. Reduce the injection volume.[12] |
| Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[2][14] |
Experimental Protocols
Protocol 1: Column Flushing Procedure for Suspected Contamination
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column with a sequence of solvents, starting with the mobile phase without buffer salts.
-
Sequentially wash with 20-30 column volumes of increasingly non-polar solvents (e.g., methanol, acetonitrile, isopropanol).
-
If dealing with strongly adsorbed basic compounds, a wash with a low pH mobile phase (e.g., 0.1% formic acid in acetonitrile) may be effective.
-
Equilibrate the column in the forward direction with the initial mobile phase conditions before use.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.
Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. benchchem.com [benchchem.com]
- 14. support.waters.com [support.waters.com]
overcoming matrix effects in desfluoro-atorvastatin LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of desfluoro-atorvastatin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[1] Common sources of matrix effects in bioanalysis include phospholipids (B1166683), salts, and endogenous metabolites.
Q2: What are the common sample preparation techniques to minimize matrix effects for this compound?
A2: The most common sample preparation techniques to mitigate matrix effects for this compound and related compounds are:
-
Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove interfering phospholipids and salts.
-
Liquid-Liquid Extraction (LLE): A versatile technique that separates the analyte based on its partitioning between two immiscible liquid phases.
-
Protein Precipitation (PPT): A simpler and faster method, but it may be less effective at removing all matrix components compared to SPE and LLE.
Q3: How can I optimize my chromatographic conditions to reduce matrix effects?
A3: Chromatographic optimization is crucial for separating this compound from matrix components. Key strategies include:
-
Column Selection: Utilizing a C18 or C8 reversed-phase column is common for atorvastatin (B1662188) and its metabolites.
-
Mobile Phase Modification: Adjusting the mobile phase composition, such as the organic solvent ratio and the addition of modifiers like formic acid or ammonium (B1175870) acetate, can improve separation.
-
Gradient Elution: Employing a gradient elution can help to separate the analyte from early or late eluting matrix components.
Q4: Can the mass spectrometer settings be adjusted to overcome matrix effects?
A4: Yes, optimizing mass spectrometer parameters can help. This includes adjusting the electrospray ionization (ESI) source parameters like capillary voltage and gas flows to maximize the signal for this compound while minimizing the influence of interfering compounds. Utilizing Multiple Reaction Monitoring (MRM) mode provides high selectivity for the analyte.
Troubleshooting Guide
This guide addresses specific issues that may arise during your LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Injection of a Stronger Solvent than the Mobile Phase | Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Issue 2: Inconsistent or Low Analyte Response (Ion Suppression)
| Possible Cause | Recommended Solution |
| Co-eluting Matrix Components | Improve sample cleanup using a more selective method like SPE or optimize the chromatographic gradient to better separate the analyte from interferences. |
| Suboptimal ESI Source Conditions | Optimize source parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage. |
| Inefficient Sample Extraction | Evaluate and optimize the sample preparation method. Refer to the detailed protocols below for SPE, LLE, and PPT. |
Issue 3: High Background Noise
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or LC System | Prepare fresh mobile phase with high-purity solvents and additives. Purge the LC system thoroughly. |
| Insufficient Sample Cleanup | Employ a more rigorous sample preparation technique like SPE to remove more matrix components. |
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for atorvastatin and its metabolites from various published methods. While specific values for this compound may vary, these provide a general expectation of performance for different sample preparation techniques.
Table 1: Extraction Recovery of Atorvastatin and its Metabolites
| Analyte | Sample Preparation Method | Extraction Recovery (%) | Reference |
| Atorvastatin | Liquid-Liquid Extraction | 81 | [2] |
| o-hydroxyatorvastatin | Liquid-Liquid Extraction | >81 | [2] |
| p-hydroxyatorvastatin | Liquid-Liquid Extraction | >81 | [2] |
| Atorvastatin | Solid-Phase Extraction | >75 | [3] |
| o-hydroxyatorvastatin | Solid-Phase Extraction | >75 | [3] |
| Atorvastatin | Protein Precipitation | 109.6 - 116.2 | [4] |
Table 2: Matrix Effect Data for Atorvastatin
| Sample Preparation Method | Matrix Effect (%) | Reference |
| Protein Precipitation | 33.3 - 46.8 (Ion Suppression) | [4] |
| Solid-Phase Extraction | %CV < 15 | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from methods for atorvastatin and its metabolites and is a good starting point for this compound.
-
Conditioning: Condition a Waters Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 0.5 mL of plasma, add an internal standard and 0.5 mL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general approach that can be optimized for this compound.
-
Sample Preparation: To 200 µL of plasma, add the internal standard.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Protein Precipitation (PPT)
This is a rapid but potentially less clean method.
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex for 2 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube for injection or further evaporation and reconstitution if needed.
Visualized Workflows and Relationships
General LC-MS/MS Workflow
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput salting-out-assisted liquid-liquid extraction for the simultaneous determination of atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin in human plasma using ultrafast liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. ajmhsrcmp.org [ajmhsrcmp.org]
Technical Support Center: Desfluoro-atorvastatin Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of desfluoro-atorvastatin for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
This compound is an impurity and a structural analog of Atorvastatin (B1662188), a well-known inhibitor of HMG-CoA reductase.[1][2] It is typically supplied as a powder or a white solid.[3][4]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₆N₂O₅ | [3][5][6][7] |
| Molecular Weight | ~540.65 g/mol | [3][5][6][7] |
| Appearance | Powder / White Solid | [3][4] |
| Storage Temperature | -20°C | [4][5][7] |
Q2: What is the expected mechanism of action for this compound?
As a close structural analog of atorvastatin, this compound is expected to be an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is critical in the cholesterol biosynthesis pathway.[1][8][9][10][11] Inhibition of HMG-CoA reductase leads to a reduction in cholesterol synthesis.[9][10][11]
Below is a diagram illustrating the HMG-CoA reductase pathway, the target of atorvastatin and its analogs.
Caption: HMG-CoA Reductase Inhibition Pathway.
Q3: Which solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[4] For in vitro assays, particularly cell-based assays, it is standard practice to first prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer or cell culture medium.[12][13]
Recommended Solvents for Stock Solutions:
| Solvent | Known Solubility of Analogs | Reference |
| DMSO | Atorvastatin calcium is soluble at ~15 mg/mL. | [12][13][14] |
| Methanol | Offers high solubility for atorvastatin. | [4][12][14] |
| Ethanol | Lower solubility compared to DMSO and Methanol. | [12][13][15] |
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.
Problem 1: this compound powder is not dissolving in the organic solvent.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a sufficient volume of solvent to achieve the desired concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound still does not dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Problem 2: Precipitation occurs when diluting the stock solution into aqueous media.
-
Possible Cause 1: The solubility limit in the aqueous medium has been exceeded.
-
Solution:
-
Reduce the final concentration of this compound in your working solution.
-
Increase the percentage of serum (e.g., FBS) in your cell culture medium if your experimental design allows, as serum proteins can help to solubilize lipophilic compounds.
-
Consider adding bovine serum albumin (BSA) to serum-free media to improve solubility.[12]
-
-
Possible Cause 2: High final concentration of the organic solvent.
-
Solution:
The following workflow outlines the general steps for preparing a working solution of this compound.
Caption: Workflow for Preparing this compound Solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 540.65 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 5.41 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for at least 1 minute until the solid is completely dissolved.
-
If necessary, sonicate the tube for 5-10 minutes or warm it briefly at 37°C to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Perform a serial dilution of the 10 mM stock solution to an intermediate concentration (e.g., 1 mM) in DMSO to minimize the volume of DMSO added to the final working solution.
-
To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Vortex the working solution immediately and gently to ensure homogeneity.
-
Use the freshly prepared working solution for your in vitro assay immediately. Do not store aqueous solutions of this compound for extended periods.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Atorvastatin Impurity | DC Chemicals [dcchemicals.com]
- 3. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]
- 4. usbio.net [usbio.net]
- 5. medkoo.com [medkoo.com]
- 6. chemscene.com [chemscene.com]
- 7. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]
- 8. ClinPGx [clinpgx.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. droracle.ai [droracle.ai]
- 11. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desfluoro-Atorvastatin Degradation Pathway Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desfluoro-atorvastatin. The information is based on established knowledge of atorvastatin (B1662188) degradation, which is expected to be highly analogous for its desfluoro derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an impurity of atorvastatin, a widely used HMG-CoA reductase inhibitor for lowering cholesterol.[1] It has a chemical structure identical to atorvastatin except for the absence of a fluorine atom on the phenyl group.[2][3]
Q2: What are the expected degradation pathways for this compound?
Based on extensive studies of atorvastatin, this compound is expected to degrade under various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress.[4][5][6] The primary degradation pathways likely involve hydrolysis of the ester and amide functionalities, lactonization of the dihydroxyheptanoic acid side chain, and oxidation of the pyrrole (B145914) ring.
Q3: How does the degradation of this compound compare to atorvastatin?
The degradation pathways are expected to be very similar. The absence of the fluorine atom might slightly alter the electronic properties of the molecule, potentially leading to minor differences in reaction rates, but the fundamental degradation products should be analogous.
Troubleshooting Guides
Acidic Degradation
Problem: I'm seeing multiple degradation products in my HPLC analysis after subjecting this compound to acidic stress. What are they likely to be?
Probable Cause and Solution:
Under acidic conditions, the most prominent degradation product is the lactone, formed from the cyclization of the 3,5-dihydroxyheptanoate side chain.[4] Under more drastic acidic conditions (e.g., concentrated acids or heating), further dehydration of the lactone can occur, leading to an unsaturated lactone.[4] Other potential degradation products include those resulting from the hydrolysis of the anilide group.[4]
To identify these products, compare the retention times with known standards of atorvastatin lactone and its dehydrated form. LC-MS analysis can be used to confirm the molecular weights of the degradation products.
Experimental Protocol: Acidic Forced Degradation
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Condition: Add 0.1 N HCl to the solution.
-
Incubation: Incubate the mixture at ambient temperature for 24 hours.[5] For more aggressive degradation, the temperature can be elevated.
-
Neutralization: Neutralize the solution with an appropriate base (e.g., 0.1 N NaOH).
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
Oxidative Degradation
Problem: My LC-MS analysis after oxidative stress shows several new peaks with increased mass. What are these impurities?
Probable Cause and Solution:
Oxidative stress, typically induced by hydrogen peroxide, can lead to the formation of various oxidation products.[5][7] These can include N-oxides, hydroxylated derivatives on the pyrrole ring, and other complex oxidation products.[7] A shift of the isopropyl group has also been observed under oxidative conditions for atorvastatin.[4]
To confirm the identity of these products, high-resolution mass spectrometry (HRMS) is recommended to determine their elemental composition.
Experimental Protocol: Oxidative Forced Degradation
-
Preparation: Prepare a solution of this compound.
-
Stress Condition: Add 1-3% hydrogen peroxide (H₂O₂) solution.[5][8]
-
Incubation: Keep the solution at ambient temperature for 24 hours.[5]
-
Analysis: Analyze the sample using a suitable chromatographic method, such as HPLC or UPLC, coupled with a mass spectrometer.
Data Presentation
Table 1: Summary of Atorvastatin Forced Degradation Studies
This data for atorvastatin can be used as a reference to anticipate the behavior of this compound.
| Stress Condition | Reagent and Conditions | Key Degradation Products Observed | Reference |
| Acidic Hydrolysis | 0.1 N HCl, 24h, ambient temp. | Lactone, Dehydrated Lactone, Anilide Hydrolysis Product | [4][5] |
| Base Hydrolysis | 1 N NaOH, 42h, ambient temp. | Minimal degradation observed | [5] |
| Oxidative | 1% H₂O₂, 24h, ambient temp. | Oxidized impurities (e.g., N-oxides) | [5][7] |
| Thermal | Solid state, elevated temperature | Lactone, Dehydrated Lactone | [5] |
| Photolytic | Exposure to light | Various photo-degradation products | [5] |
Visualizations
This compound Degradation Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]
- 4. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
- 7. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
minimizing ion suppression for desfluoro-atorvastatin in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of desfluoro-atorvastatin.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1][3] In bioanalytical methods, endogenous components of plasma like proteins, lipids, and salts are common causes of ion suppression.[4]
Q2: How can I detect ion suppression in my this compound analysis?
A common method to identify ion suppression is the post-column infusion experiment.[4][5] In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank sample matrix is then injected. A dip in the baseline signal at the retention time of interfering components indicates the presence of ion suppression.[5]
Q3: What are the primary strategies to minimize ion suppression for this compound?
The most effective strategies involve:
-
Optimizing Sample Preparation: To remove interfering matrix components.[5][6]
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Improving Chromatographic Separation: To separate this compound from ion-suppressing compounds.[3][5]
-
Adjusting Mass Spectrometer Settings: To enhance the specific detection of the analyte.
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Sample Dilution: Reducing the concentration of matrix components by diluting the sample.[1][5]
Troubleshooting Guide
Issue 1: Low signal intensity or poor sensitivity for this compound.
This is a classic symptom of ion suppression. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: Poor reproducibility of this compound quantification.
Inconsistent ion suppression between samples can lead to high variability in results.
-
Cause: Variations in the sample matrix between different samples or batches.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the ideal choice as it will co-elute and experience similar ion suppression, thus correcting for the variability.
-
Improve Sample Cleanup: More rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts compared to simple protein precipitation, reducing matrix variability.[5]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
Experimental Protocols
Below are example protocols for sample preparation and LC-MS/MS analysis, adapted from methods for atorvastatin (B1662188), which can serve as a starting point for this compound method development.
Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE)
This protocol is designed to remove a significant portion of matrix interferences.
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5 µL.
Protocol 3: Mass Spectrometry (Tandem Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive. While some methods for atorvastatin use negative mode to improve selectivity, positive mode is also common.[7][8] Switching to negative mode or to Atmospheric Pressure Chemical Ionization (APCI) can be a strategy to reduce interferences.[1][5]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ion Transition: This will need to be determined by infusing a standard of this compound. For atorvastatin, a common transition is m/z 559.3 > 440.2.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for atorvastatin, which can be used as a benchmark when developing a method for this compound.
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Relative Ion Suppression | Analyte Recovery |
| Protein Precipitation | High | Often >90%[9] |
| Liquid-Liquid Extraction (LLE) | Low to Medium | Variable, often 70-90% |
| Solid-Phase Extraction (SPE) | Low | Typically >85%[7][8] |
Note: Data is generalized from typical bioanalytical method performance.
Table 2: Example LC-MS/MS Method Parameters and Performance for Atorvastatin
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | [7][10] |
| Linearity Range | 0.05 - 100 ng/mL | [10] |
| Intra-day Precision (%CV) | < 6.6% | [7] |
| Inter-day Precision (%CV) | < 6.6% | [7] |
| Intra-day Accuracy (%) | ± 4.3% | [7] |
| Inter-day Accuracy (%) | ± 4.3% | [7] |
| Mean Extraction Recovery | 88.6 - 111% (Protein Precipitation) | [10] |
Visualizing Ion Suppression
The following diagram illustrates the common causes of ion suppression in the electrospray ionization (ESI) process.
Caption: Causes and effects of ion suppression in ESI-MS.
References
- 1. providiongroup.com [providiongroup.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Desfluoro-atorvastatin
Welcome to the technical support center for the purification of crude desfluoro-atorvastatin. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during your purification experiments in a question-and-answer format.
Question: My final product has low purity (<95%) after initial purification. What are the likely contaminants and how can I remove them?
Answer: Low purity in this compound is often due to the presence of structurally similar process-related impurities. The impurity profile is highly dependent on the synthetic route used.[][2] Common impurities include diastereomers, other atorvastatin (B1662188) analogs, and residual starting materials.[3][4]
Recommended Actions:
-
Impurity Profiling: First, identify the specific impurities using a validated HPLC method.[3] See Table 2 for example HPLC conditions.
-
Chromatography: Column chromatography is a highly effective method for separating closely related impurities.[][2] A gradient reverse-phase method often yields the best resolution.[3]
-
Recrystallization: If chromatography does not sufficiently purify the product, a series of recrystallizations using different solvent systems may be necessary.[5][6] Consider techniques like polymer-directed or drowning-out crystallization, which have been applied to atorvastatin.[7]
-
Slurry: Slurrying the crude product in a suitable solvent, such as diisopropyl ether or toluene, can effectively remove certain impurities that are difficult to eliminate through crystallization alone.[8][9]
Question: I am struggling to remove the diastereomeric impurity of atorvastatin (DSAT). What specific techniques are effective?
Answer: Separating diastereomers can be challenging due to their similar physical properties.
Recommended Actions:
-
Chiral Chromatography: The most direct method is chiral HPLC. While the initial synthesis of atorvastatin involved chiral chromatography to separate enantiomers, this principle is also effective for diastereomers.[2]
-
Optimized Crystallization: Diastereomers can sometimes be separated by carefully controlled crystallization, as they may have different solubilities or crystallization kinetics in specific solvent systems. This often requires extensive screening of solvents and conditions.
-
HPLC Method: A specific HPLC method has been developed that shows good resolution for both this compound (DFAT) and diastereomer-atorvastatin (DSAT), which can be adapted for preparative chromatography.[3][10]
Question: My crude product fails to crystallize. What steps can I take to induce crystallization?
Answer: Crystallization failure can be due to high impurity levels, incorrect solvent choice, or supersaturation issues.
Recommended Actions:
-
Solvent Screening: Experiment with a variety of solvents and anti-solvents. For atorvastatin and its analogs, solvents like ethanol, methanol (B129727), isopropanol, and acetone (B3395972) have been used to form solvates, which can facilitate crystallization.[11]
-
Antisolvent Addition: The "drowning-out" or antisolvent crystallization technique can be effective.[7] A solution of the compound is prepared in a good solvent, and an anti-solvent (in which the compound is insoluble) is slowly added to induce precipitation.
-
Seeding: Introduce a small crystal of the pure compound (a seed crystal) to the supersaturated solution to initiate crystal growth.
-
Polymer-Directed Crystallization: This technique uses polymers like polyethylene (B3416737) glycol or hydroxypropyl cellulose (B213188) to direct crystal formation, which can improve stability and release patterns.[7]
-
Temperature Control: For combined cooling and antisolvent crystallization (CCAC), precise control over the cooling profile is crucial for inducing nucleation and growth of the desired crystal form.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: this compound is itself a primary impurity in the synthesis of Atorvastatin.[13] However, when synthesizing or purifying this compound, other related substances can be present. The impurity profile depends on the specific manufacturing process.[2]
Table 1: Common Impurities in Atorvastatin Synthesis Relevant to this compound Purification
| Impurity Name | Common Abbreviation | Notes |
|---|---|---|
| This compound | DFAT / Atorvastatin Impurity A | The target compound, but also a known impurity in Atorvastatin API.[2] |
| Diastereomer-atorvastatin | DSAT | An epimer of Atorvastatin, often challenging to separate.[3][14] |
| Atorvastatin Lactone | - | Formed from the main compound, especially under acidic conditions.[4][14] |
| 3-Oxo Atorvastatin | - | An oxidation-related impurity.[] |
| Amide Impurity | - | Can be difficult to remove by crystallization at the final stage.[8] |
Q2: What are the recommended purification strategies for crude this compound on a laboratory scale?
A2: A multi-step approach is generally most effective. The primary methods include chromatographic purification and recrystallization.[5][6] Hydrogenation has also been cited as a potential method for eliminating certain impurities.[5][6]
Caption: General purification workflow for crude this compound.
Q3: Can you provide a starting point for an HPLC method to analyze the purity of my sample?
A3: Yes, several HPLC methods have been published for the analysis of atorvastatin and its impurities. A gradient reverse-phase method is often preferred for resolving a complex mixture of impurities.[3]
Table 2: Example HPLC Methods for Purity Analysis
| Parameter | Method 1[3] | Method 2[15] | Method 3[16] |
|---|---|---|---|
| Column | Luna C18 | Wondasil C18 (4.6mm x 250mm, 5µm) | Agilent Eclipse XDB C18 (4.6 x 150mm, 3.5µm) |
| Mobile Phase | Acetonitrile / Ammonium Acetate Buffer (pH 4) / THF | A: ACN/THF/Acetate Buffer (40:5:55) B: ACN/THF/Acetate Buffer (85:5:10) | Deionized water / Acetonitrile (40:60 v/v) |
| Elution Type | Gradient | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 248 nm | UV at 244 nm | UV at 254 nm |
| Column Temp. | Not specified | 30 °C | 30 °C |
Experimental Protocols
Protocol 1: General Preparative Column Chromatography
This protocol is a general guideline based on analytical methods described in the literature.[3] It should be optimized for your specific crude material and impurity profile.
-
Column Selection: Choose a suitable reverse-phase column (e.g., C18) with a diameter and length appropriate for your sample size.
-
Mobile Phase Preparation: Prepare the mobile phases as described in one of the methods in Table 2. Ensure all solvents are HPLC grade and the aqueous phase is filtered and degassed.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., methanol or acetonitrile). Ensure the sample is fully dissolved and filter it through a 0.45 µm filter to remove particulates.
-
Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Loading and Elution: Load the prepared sample onto the column. Begin the elution using the gradient program.
-
Fraction Collection: Collect fractions as they elute from the column. Monitor the separation using the UV detector.
-
Analysis: Analyze the collected fractions by analytical HPLC to determine which contain the pure product.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, isopropanol).[11][17]
-
Dissolution: Place the crude material (from chromatography or initial synthesis) in a flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent.
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Slow cooling generally results in larger, purer crystals.
-
Antisolvent Addition (Alternative): If crystallization does not occur upon cooling, slowly add an antisolvent (a solvent in which the product is insoluble) to the solution at room temperature with stirring until turbidity persists.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent or the antisolvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50°C) to a constant weight.[9][17]
Caption: Decision tree for troubleshooting low product purity.
References
- 2. veeprho.com [veeprho.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]
- 6. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]
- 7. Polymer-directed crystallization of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. biomolther.org [biomolther.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. CN104931599A - Determining method of atorvastatin calcium related substance - Google Patents [patents.google.com]
- 16. iosrphr.org [iosrphr.org]
- 17. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
addressing instability of desfluoro-atorvastatin in solution
Welcome to the technical support center for desfluoro-atorvastatin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the potential instability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the likely causes?
A1: this compound, much like its parent compound atorvastatin (B1662188), is susceptible to degradation under several conditions. The primary causes of instability in solution include:
-
Acidic and Basic Conditions: Atorvastatin is known to degrade in both acidic and basic media.[2] Acid-catalyzed hydrolysis can lead to the formation of a lactone derivative.[3]
-
Oxidation: The presence of oxidizing agents can lead to the formation of various oxidation products.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.
-
Thermal Stress: Elevated temperatures can accelerate the degradation process.
Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?
A2: Unexpected peaks are likely degradation products. Based on studies of atorvastatin, these could include:
-
This compound Lactone: A common degradation product formed under acidic conditions through intramolecular cyclization.[3]
-
Oxidation Products: Various species formed by reaction with oxygen or other oxidizing agents.
-
Photo-degradation Products: Compounds formed upon exposure to light.
It is recommended to use a validated stability-indicating HPLC method to separate and identify these potential degradants.[4]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be:
-
Stored at low temperatures, preferably at -20°C.[5]
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
-
Prepared fresh whenever possible. If short-term storage is necessary, refrigeration at 2-8°C for no longer than 24 hours is advisable.[4]
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is reported to be soluble in DMSO and methanol (B129727).[5] When preparing solutions, ensure the solvent is of high purity and de-gassed to remove dissolved oxygen.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Symptom | Possible Cause | Troubleshooting Action |
| Decrease in the main peak area and appearance of new peaks in HPLC chromatogram shortly after preparation. | pH of the solution is not optimal. | Buffer the solution to a neutral pH (around 6.8-7.4). Avoid highly acidic or basic conditions. |
| Exposure to light. | Prepare and store the solution in a dark environment or use light-blocking containers. | |
| Presence of oxidizing agents. | Use high-purity, de-gassed solvents. Consider adding a small amount of an antioxidant like BHT, but verify its compatibility with your experimental setup. | |
| Elevated temperature. | Prepare and handle the solution at room temperature or on ice, and store at -20°C for long-term storage. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Action |
| Variability in experimental results between freshly prepared and older solutions. | Degradation of the active compound over time. | Always use freshly prepared solutions for critical experiments. If using a stock solution, perform a quick purity check via HPLC before use. |
| Formation of degradation products with interfering biological activity. | Characterize the degradation products if possible. Utilize a stability-indicating analytical method to correlate the presence of impurities with the observed effects. |
Data on Atorvastatin Stability
The following tables summarize quantitative data on the degradation of atorvastatin, which can serve as a proxy for the expected behavior of this compound.
Table 1: Forced Degradation of Atorvastatin [4]
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 0.1 N HCl, 24 h, 25°C | Significant degradation with formation of known impurities H & J and an unknown impurity A1. |
| Base Hydrolysis | 1 N NaOH, 42 h, 25°C | No significant degradation observed. |
| Oxidation | 1% H₂O₂, 24 h, 25°C | Degradation with formation of known impurities L & D and unknown impurities O1 & O2. |
| Thermal Degradation | 105°C, 10 days | Formation of known impurities H & J. |
| Photodegradation | 1.2 million lux hours (visible), 200 W h/m² (UV) | Formation of known impurities J, L, and D. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Atorvastatin and Its Impurities (Adapted)
This method is based on published HPLC methods for atorvastatin and can be adapted for monitoring the stability of this compound.[4][6]
-
Column: Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) or equivalent C18 column.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.[4]
-
Gradient:
-
0-10 min: 40-50% B
-
10-15 min: 50-70% B
-
15-20 min: 70-90% B
-
20-25 min: 90% B[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 245 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 50-100 µg/mL.
-
Inject the sample onto the HPLC system.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 N HCl before HPLC analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in mobile phase) to a photostability chamber.
-
Analysis: Analyze all stressed samples by the stability-indicating HPLC method alongside a control (unstressed) sample.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. ovid.com [ovid.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution of atorvastatin and desfluoro-atorvastatin
Welcome to the technical support center for the analysis of atorvastatin (B1662188) and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a specific focus on the co-elution of atorvastatin and desfluoro-atorvastatin.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution between atorvastatin and this compound?
A1: Co-elution of atorvastatin and its desfluoro impurity often occurs due to their structural similarity. The primary reasons for inadequate separation include:
-
Suboptimal Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724), methanol) and aqueous phase (e.g., water, buffer) ratio, as well as the pH of the aqueous phase, may not be suitable for resolving the two compounds.
-
Inappropriate Stationary Phase: The choice of HPLC/UPLC column is critical. A column that does not offer sufficient selectivity for the minor structural difference between atorvastatin and this compound will result in poor resolution.
-
Isocratic Elution: An isocratic mobile phase may not provide the necessary change in solvent strength to separate closely eluting compounds. A gradient elution is often required.
-
Flow Rate and Temperature: These parameters can influence retention times and peak shapes, and if not optimized, can contribute to co-elution.
Q2: Can mass spectrometry (MS) distinguish between atorvastatin and this compound if they co-elute chromatographically?
A2: Yes, mass spectrometry is a powerful tool for distinguishing between co-eluting compounds with different molecular weights. Atorvastatin and this compound have different molecular masses due to the presence of a fluorine atom in atorvastatin. Therefore, even with chromatographic co-elution, they can be selectively detected and quantified using their unique mass-to-charge ratios (m/z) in a mass spectrometer.
For example, in positive ion mode, the [M+H]+ ion for atorvastatin is m/z 559.4, while for this compound it would be different. This allows for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) for accurate quantification without chromatographic separation.
Q3: What are the recommended starting points for developing a separation method for atorvastatin and this compound?
A3: A good starting point is a reverse-phase HPLC or UPLC method. Based on published literature, a C18 column is a common choice.[1][2] A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is often successful.[1][2] It is crucial to optimize the pH of the buffer and the gradient profile to achieve the best resolution.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving the co-elution of atorvastatin and this compound.
Problem: Atorvastatin and this compound are co-eluting.
Workflow for Troubleshooting Co-elution
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Desfluoro-Atorvastatin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring the safety and efficacy of medications. Desfluoro-atorvastatin is a known process impurity of Atorvastatin (B1662188), a widely prescribed drug for lowering cholesterol.[1] This guide provides a comparative overview of analytical methods for the quantification of this compound, presenting supporting experimental data and detailed methodologies.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of a validated High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of this compound and provides a comparison with a typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method used for the analysis of atorvastatin and its metabolites. While specific validation data for this compound is limited in publicly available literature, the data for atorvastatin and its other impurities provide a relevant benchmark.
| Performance Metric | HPLC-UV Method for Impurities | UPLC-MS/MS Method for Atorvastatin & Metabolites |
| Analyte(s) | Atorvastatin and its impurities (including this compound) | Atorvastatin and its five metabolites |
| Linearity Range | 0.04 - 0.4 mg/mL (for Atorvastatin) | 0.2 - 40 ng/mL |
| Precision (%RSD) | < 1.00% (Intra-day), 0.90% (Inter-day) (for Atorvastatin) | 3.3% - 13.9% (Intra- and Inter-day) |
| Limit of Quantification (LOQ) | ~0.014% of working concentration | Not explicitly stated for this compound |
| Limit of Detection (LOD) | ~0.005% of working concentration | Not explicitly stated for this compound |
| Selectivity | Good resolution from atorvastatin and other impurities | High, based on mass-to-charge ratio |
| Detection | UV at 248 nm | Positive Ion Electrospray Ionization (ESI-MS/MS) |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are representative protocols for an HPLC-UV method for impurity profiling and a UPLC-MS/MS method for the quantification of atorvastatin and its metabolites.
HPLC-UV Method for this compound Quantification
This method is adapted from a validated procedure for the determination of atorvastatin and its impurities in bulk drug and tablets.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Luna C18, 5 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724), ammonium (B1175870) acetate (B1210297) buffer (pH 4), and tetrahydrofuran (B95107) (THF).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 248 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the atorvastatin bulk drug or powdered tablets in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Validation Parameters:
-
Specificity: The method demonstrates good resolution between atorvastatin, this compound, and other known impurities.[2]
-
Linearity: For atorvastatin, the response is linear over a concentration range of 0.04 mg/mL to 0.4 mg/mL.[3]
-
Precision: The relative standard deviation (RSD) for intra-day and inter-day precision for atorvastatin is typically less than 1.00% and 0.90%, respectively.[3]
-
UPLC-MS/MS Method for Atorvastatin and Metabolites
This method is suitable for the sensitive quantification of atorvastatin and its metabolites in biological matrices and can be adapted for the analysis of this compound.[4]
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Acquity UPLC HSS T3, 1.8 µm particle size (3.0 mm × 100 mm).[4]
-
Mobile Phase: 0.05% (v/v) formic acid in a mixture of water and acetonitrile (25:75, v/v).[4]
-
Flow Rate: Not specified, but typically in the range of 0.3-0.6 mL/min for UPLC.
-
Detection: Positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM).
-
Sample Preparation (from human plasma):
-
Perform liquid-liquid extraction of the plasma sample using ethyl acetate.[4]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase before injection.
-
-
Validation Parameters:
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the validation of an analytical method for this compound quantification.
Caption: Workflow for analytical method validation.
References
A Comparative Analysis of Atorvastatin and Desfluoro-atorvastatin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, and its process impurity, desfluoro-atorvastatin. While extensive experimental data is available for atorvastatin, facilitating a thorough understanding of its pharmacological profile, a notable lack of publicly available bioactivity data for this compound limits a direct quantitative comparison. This guide summarizes the known bioactivity of atorvastatin and outlines the experimental protocols that would be employed to comparatively assess this compound, should data become available.
Data Presentation: A Comparative Overview
The following table summarizes key bioactivity and pharmacokinetic parameters for atorvastatin. Corresponding data for this compound are not currently available in the public domain.
| Parameter | Atorvastatin | This compound |
| HMG-CoA Reductase Inhibition (IC50) | ~7.5 nM (for rat liver microsomal HMG-CoA reductase)[1] | Data not available |
| Mechanism of Action | Competitive inhibitor of HMG-CoA reductase[2] | Presumed HMG-CoA reductase inhibitor[3][4] |
| Metabolism | Extensively metabolized by CYP3A4 to active ortho- and parahydroxylated derivatives.[2][5] | Data not available |
| Half-life | Approximately 14 hours for the parent compound; 20-30 hours for inhibitory activity due to active metabolites.[2][6] | Data not available |
| Protein Binding | >98%[2] | Data not available |
Signaling Pathway: HMG-CoA Reductase Inhibition
Atorvastatin functions by inhibiting the HMG-CoA reductase enzyme, a critical rate-limiting step in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.
Caption: Inhibition of the HMG-CoA reductase pathway by atorvastatin and presumed inhibition by this compound.
Experimental Protocols
A direct comparison of the bioactivity of atorvastatin and this compound would necessitate conducting key experiments under identical conditions. The following outlines the methodology for a crucial assay.
HMG-CoA Reductase Inhibition Assay
Objective: To determine and compare the 50% inhibitory concentration (IC50) of atorvastatin and this compound against HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as HMG-CoA is converted to mevalonate. The inhibitory potential of the compounds is measured by their ability to reduce the rate of this reaction.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer)
-
Atorvastatin (as a reference compound)
-
This compound (test compound)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of atorvastatin and this compound in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in the assay buffer. Prepare solutions of HMG-CoA reductase, HMG-CoA, and NADPH in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADPH solution, and varying concentrations of the test compounds (this compound) or reference compound (atorvastatin). Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Enzyme Incubation: Add the HMG-CoA reductase solution to all wells except the background control and incubate for a short period at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow
The logical flow for a comparative bioactivity assessment is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Desfluoro-atorvastatin
For researchers, scientists, and drug development professionals, the accurate quantification of drug impurities like desfluoro-atorvastatin, an impurity of atorvastatin (B1662188), is critical for ensuring pharmaceutical quality and safety. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison guide delves into the experimental protocols and performance data for both HPLC and LC-MS/MS methods, offering a comprehensive overview to aid in method selection and validation for the analysis of this compound.
Method Performance: A Head-to-Head Comparison
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound often depends on the specific requirements of the assay, such as required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method, compiled from various validated assays.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5–30 µg/mL | 0.05–100 ng/mL[1] |
| Limit of Quantification (LOQ) | 10.45 ng/mL[2] | 0.05 ng/mL[1] |
| Intra-day Precision (% RSD) | < 1.00%[3][4] | ≤ 15%[1] |
| Inter-day Precision (% RSD) | 0.90%[3][4] | ≤ 15%[1] |
| Accuracy | 94.17% to 100.20%[2] | 85-115%[1] |
| Mean Extraction Recovery | Not explicitly stated | 88.6-111%[1] |
Visualizing the Cross-Validation Workflow
A fundamental step in comparing analytical methods is the cross-validation process. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods.
Detailed Experimental Protocols
The following sections provide representative experimental protocols for both HPLC-UV and LC-MS/MS methods for the determination of this compound.
HPLC-UV Method
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, ammonium (B1175870) acetate (B1210297) buffer (pH 4), and tetrahydrofuran (B95107) (THF).[5][6]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.
LC-MS/MS Method
This method offers higher sensitivity and is ideal for the quantification of this compound in complex biological matrices like human plasma.
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Column: Agilent Zorbax Extend C18 column.[7]
-
Mobile Phase: A gradient elution with water and methanol, both containing 0.2% formic acid and 2 mM ammonium formate.[7]
-
Flow Rate: 400 µL/min.[7]
-
Detection: Selected Reaction Monitoring (SRM) mode with positive electrospray ionization.[7]
-
Sample Preparation: A common approach is protein precipitation using acetonitrile, followed by centrifugation, evaporation of the supernatant, and reconstitution in the mobile phase.[7]
Concluding Remarks
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific analytical needs.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control of bulk drug and pharmaceutical formulations where high sensitivity is not a primary requirement.
-
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where trace levels of the analyte need to be quantified in complex biological matrices.
The data and protocols presented in this guide provide a solid foundation for researchers to select, develop, and validate the most appropriate analytical method for their specific application in the analysis of this compound.
References
- 1. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Atorvastatin vs. Its Desfluoro Analog: A Comparative Analysis of HMG-CoA Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to Atorvastatin (B1662188) and HMG-CoA Reductase
Atorvastatin is a synthetic statin that potently and competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[1][2][3] By blocking this enzyme, atorvastatin reduces the production of cholesterol in the liver, which in turn leads to an upregulation of LDL receptors and increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[2] The chemical structure of atorvastatin includes a key 4-fluorophenyl group, which has been suggested to be a crucial structural requirement for the high biological activity of synthetic statins.[2]
Comparative Inhibitory Potency
Quantitative data on the half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Target | IC50 Value (nM) | Data Source |
| Atorvastatin | HMG-CoA Reductase | ~8 - 10 | Published Studies |
| Desfluoro-atorvastatin | HMG-CoA Reductase | Not Publicly Available | - |
While a specific IC50 value for this compound is not found in the reviewed literature, structure-activity relationship (SAR) studies of statins provide valuable insights. The fluorine atom on the phenyl ring of atorvastatin is believed to enhance its binding affinity to the active site of HMG-CoA reductase. This interaction is thought to occur through favorable electrostatic interactions with amino acid residues within the enzyme's active site.[4] Therefore, it is hypothesized that the removal of this fluorine atom, resulting in the desfluoro analog, would likely lead to a decrease in inhibitory potency, reflected by a higher IC50 value.
Cholesterol Synthesis Pathway and Atorvastatin's Point of Intervention
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the critical step catalyzed by HMG-CoA reductase and the inhibitory action of atorvastatin.
Caption: Cholesterol synthesis pathway and the inhibitory action of atorvastatin.
Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
The following is a generalized protocol for determining the IC50 values of inhibitors like atorvastatin and its analogs against HMG-CoA reductase. This method is based on a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.
Materials and Reagents:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH (cofactor)
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer)
-
Inhibitor compounds (Atorvastatin and this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and HMG-CoA reductase in the assay buffer.
-
Inhibitor Dilution: Prepare a series of dilutions of the test compounds (atorvastatin and this compound) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and the various concentrations of the inhibitor to the appropriate wells. Include control wells with no inhibitor and blank wells with no enzyme.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm at regular intervals for a set duration.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves. Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for comparing the inhibitory potency of atorvastatin and its desfluoro analog.
Caption: Workflow for HMG-CoA reductase inhibition assay.
Conclusion
Atorvastatin is a highly potent inhibitor of HMG-CoA reductase. While direct experimental data for its desfluoro analog is lacking in the public domain, established structure-activity relationships for synthetic statins strongly suggest that the 4-fluorophenyl group is a key contributor to its high affinity for the enzyme. Consequently, the desfluoro analog of atorvastatin is predicted to exhibit a reduced inhibitory potency. Further experimental investigation is required to precisely quantify the inhibitory activity of this compound and confirm this hypothesis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Atorvastatin Derivatives a...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Method Validation of Desfluoro-Atorvastatin Analysis as per ICH Guidelines
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. Atorvastatin (B1662188), a widely used lipid-lowering medication, can contain impurities such as desfluoro-atorvastatin, which must be carefully monitored and controlled. This guide provides a comprehensive comparison of analytical method validation for the quantification of this compound, adhering to the International Council for Harmonisation (ICH) guidelines. The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose[1][2][3].
Comparative Analysis of Analytical Methods
The primary analytical technique for the determination of atorvastatin and its related compounds, including this compound, is High-Performance Liquid Chromatography (HPLC).[4][5][6][7][8] Various HPLC methods have been developed and validated for this purpose. The following tables summarize the performance characteristics of different methods based on published data.
Table 1: Comparison of HPLC Method Validation Parameters for this compound
| Validation Parameter | Method 1 (Ertürk et al., 2003) | Method 2 (Piponski et al.) | Method 3 (General HPLC-UV) | ICH Q2(R1) Guideline Requirements for Impurity Quantification |
| Linearity Range | Not explicitly stated for this compound | 0.2–25 μg/mL (for atorvastatin) | Typically covers from reporting level to 120% of specification | A linear relationship should be evaluated across the range of the analytical procedure.[9] |
| Correlation Coefficient (r²) | Not explicitly stated | 0.9998 (for atorvastatin)[4] | > 0.99 | A correlation coefficient close to 1 is desirable. |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.05 µg/mL (for atorvastatin impurities)[10] | The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | 0.14 µg/mL (for atorvastatin impurities)[10] | The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | Typically 98-102% | Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range. |
| Precision (% RSD) | Not explicitly stated | Not explicitly stated | < 2% | Repeatability should be assessed using a minimum of 9 determinations covering the specified range or a minimum of 6 determinations at 100% of the test concentration.[2] |
Note: Data for this compound is not always reported separately from other impurities. The values presented are based on available information for atorvastatin and its related substances.
Experimental Protocols
Detailed methodologies are essential for replicating and verifying analytical procedures. The following protocols are based on established HPLC methods for the analysis of atorvastatin and its impurities.
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the analysis of this compound involves a gradient reverse-phase HPLC method with UV detection.[7]
Chromatographic Conditions:
-
Column: Luna C18[7]
-
Mobile Phase: A gradient mixture of acetonitrile, ammonium (B1175870) acetate (B1210297) buffer (pH 4), and tetrahydrofuran (B95107) (THF).[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV at 248 nm[7]
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Solution: A standard solution of this compound is prepared in a suitable diluent (e.g., a mixture of acetonitrile, tetrahydrofuran, and water) to a known concentration.
-
Sample Solution: The drug substance or product is dissolved in the diluent to achieve a target concentration of the active pharmaceutical ingredient (API).
Validation Experiments as per ICH Q2(R1) Guidelines
The validation of an analytical procedure for impurities requires the assessment of several key parameters.[1][2][11]
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components.[1]
-
Protocol:
-
Analyze a blank sample (diluent) to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Analyze a solution of the atorvastatin API to observe the retention time of the main peak and any other impurities.
-
Analyze a spiked sample containing the atorvastatin API and a known amount of this compound to confirm the resolution between the two peaks.
-
Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the API to demonstrate that this compound can be resolved from any potential degradation products.[12]
-
2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Protocol:
-
Prepare a series of at least five solutions of this compound at different concentrations, typically ranging from the reporting level to 120% of the specified limit.
-
Inject each solution in triplicate and record the peak area.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare spiked samples of the drug product placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specified limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of this compound.
-
4. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug product spiked with this compound at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for an impurity like this compound, as guided by ICH principles.
This guide provides a framework for the method validation of this compound analysis. It is crucial to adapt the specific experimental conditions and acceptance criteria based on the intended use of the method and the applicable regulatory requirements. The ICH Q2(R1) and the newer Q2(R2) guidelines provide a comprehensive framework for conducting such validation studies.[1][9][13]
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. DSpace [helda.helsinki.fi]
- 6. jddtonline.info [jddtonline.info]
- 7. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. database.ich.org [database.ich.org]
- 10. mdpi.com [mdpi.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. pnrjournal.com [pnrjournal.com]
- 13. ema.europa.eu [ema.europa.eu]
pharmacokinetic comparison between atorvastatin and desfluoro-atorvastatin
In the landscape of cardiovascular therapeutics, atorvastatin (B1662188) stands as a cornerstone in the management of hypercholesterolemia. Its efficacy in lowering low-density lipoprotein (LDL) cholesterol is well-documented. A lesser-known, yet structurally similar compound, desfluoro-atorvastatin, has garnered interest primarily as a reference standard in the manufacturing and quality control of atorvastatin. This guide provides a comparative overview of the pharmacokinetics of atorvastatin, drawing upon extensive clinical data, and contrasts it with the available information for this compound, a compound for which in-vivo pharmacokinetic data is notably scarce.
Atorvastatin: A Pharmacokinetic Profile
Atorvastatin is administered orally in its active acid form and undergoes rapid absorption. However, it is subject to extensive first-pass metabolism in the gut wall and liver, resulting in a low systemic bioavailability of approximately 14%.[1][2][3][[“]][5] Despite this, the long half-life of its active metabolites ensures sustained therapeutic effects.[1][3][6]
Key Pharmacokinetic Parameters of Atorvastatin
| Parameter | Value | Source |
| Bioavailability | ~14% | [1][2][3][5] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [1] |
| Plasma Protein Binding | >98% | [1][2][5][7] |
| Volume of Distribution (Vd) | ~381 L | [1][2][3] |
| Half-life (t1/2) of Parent Drug | ~14 hours | [1][3][6] |
| Half-life (t1/2) of HMG-CoA Reductase Inhibitory Activity | 20-30 hours (due to active metabolites) | [1][3][6] |
| Metabolism | Primarily by Cytochrome P450 3A4 (CYP3A4) | [2][[“]][5][6][8][9][10] |
| Primary Active Metabolites | Ortho-hydroxyatorvastatin and Para-hydroxyatorvastatin | [6][8][9][10][11] |
| Elimination | Primarily through bile; negligible renal excretion (<2%) | [1][2][3][6][8][10] |
This compound: An Enigma in Pharmacokinetics
This compound, also known as atorvastatin related compound A, is primarily recognized as an impurity and a reference standard in the synthesis of atorvastatin.[12][13][14] It is a crystalline polymorph of atorvastatin and shares a similar core structure, with the notable absence of a fluorine atom.[15][16]
Despite its use in analytical contexts, there is a significant lack of publicly available in-vivo pharmacokinetic data for this compound. Parameters such as its absorption, distribution, metabolism, and excretion profile in living organisms have not been extensively studied or reported in the scientific literature. Its primary role has been in the synthesis and quality control of atorvastatin, with its own pharmacokinetic properties remaining largely uncharacterized.[17]
Metabolic Pathways and Experimental Protocols
The metabolism of atorvastatin is a critical determinant of its therapeutic activity. The following diagram illustrates the primary metabolic pathway of atorvastatin.
Caption: Metabolic pathway of atorvastatin.
A typical pharmacokinetic study to determine the parameters listed above would follow a structured protocol. The workflow for such a study is depicted below.
Caption: Workflow of a typical pharmacokinetic study.
Experimental Protocol for Atorvastatin Pharmacokinetic Analysis
A representative experimental protocol for determining the pharmacokinetic parameters of atorvastatin in human subjects would involve the following steps:
-
Subject Recruitment: Healthy, non-smoking adult volunteers are recruited. Exclusion criteria typically include a history of significant medical conditions, use of interacting medications, and known hypersensitivity to statins.
-
Study Design: A single-dose, open-label, crossover or parallel-group study design is often employed.
-
Drug Administration: After an overnight fast, subjects receive a single oral dose of atorvastatin (e.g., 40 mg or 80 mg).[8]
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant at pre-specified time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of atorvastatin and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to calculate pharmacokinetic parameters such as AUC (area under the curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life).
Conclusion
The pharmacokinetic profile of atorvastatin is well-characterized, with extensive data supporting its clinical use. Its metabolism by CYP3A4 into active metabolites is a key feature contributing to its prolonged therapeutic effect. In stark contrast, this compound remains largely uninvestigated from a pharmacokinetic standpoint. While it serves an important role as an analytical standard, its in-vivo behavior is not documented in the available literature. This significant data gap precludes a direct quantitative pharmacokinetic comparison between atorvastatin and this compound. Future research would be necessary to elucidate the pharmacokinetic properties of this compound and to understand if the absence of the fluorine atom significantly alters its absorption, distribution, metabolism, and excretion profile compared to its well-established counterpart.
References
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Frontiers | Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ClinPGx [clinpgx.org]
- 10. Atorvastatin - Wikipedia [en.wikipedia.org]
- 11. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. usbio.net [usbio.net]
- 14. echemi.com [echemi.com]
- 15. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]
- 16. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Bioequivalence of Atorvastatin Generics
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin (B1662188), a Biopharmaceutics Classification System (BCS) Class II compound, is a widely prescribed medication for managing hyperlipidemia.[1][2] As a BCS Class II drug, atorvastatin is characterized by high permeability and low solubility, making the dissolution rate a critical factor in its bioavailability.[2][3] This guide provides a comprehensive comparison of in vitro bioequivalence studies of various generic atorvastatin products, offering valuable insights for research, development, and regulatory assessment.
Understanding In Vitro Bioequivalence for Atorvastatin
For a generic drug to be considered bioequivalent to a reference (innovator) product, it must exhibit a similar rate and extent of absorption of the active pharmaceutical ingredient (API).[1] For BCS Class II drugs like atorvastatin, in vitro dissolution testing can serve as a surrogate for in vivo bioequivalence studies, a concept known as a "biowaiver".[1] This approach relies on demonstrating the similarity of dissolution profiles between the generic and reference products under various pH conditions, simulating the gastrointestinal tract.[4][5]
The similarity of dissolution profiles is often assessed using the similarity factor (f2), with a value between 50 and 100 indicating comparable dissolution behavior.[1][5]
Comparative Analysis of In Vitro Performance
Multiple studies have evaluated the in vitro bioequivalence of generic atorvastatin tablets from various manufacturers. The findings highlight the importance of formulation and manufacturing processes in achieving comparable performance to the innovator product.
General Quality Parameters
Beyond dissolution, several other quality attributes are assessed to ensure the pharmaceutical equivalence of generic products. These include weight variation, hardness, friability, and disintegration time. Most studies indicate that the majority of tested generic brands comply with official specifications for these parameters.[6]
Table 1: Summary of General Quality Control Tests for Atorvastatin Generic Tablets
| Parameter | Typical Specification | General Findings |
| Weight Variation | USP standards | Most brands comply, with occasional outliers.[6] |
| Hardness | 56.3 - 127.1 N | Generally satisfactory across brands.[6] |
| Friability | Less than 1% | Most brands meet the specification.[6] |
| Disintegration Time | Within 15-30 minutes | Most brands disintegrate within the acceptable time frame.[6] |
| Assay (API Content) | 90% - 110% of label claim | Most brands contain the appropriate amount of active ingredient.[7] |
Dissolution Profile Comparison
Dissolution testing is the cornerstone of in vitro bioequivalence assessment for atorvastatin. Studies typically evaluate drug release in three different pH media to mimic the conditions of the stomach (pH 1.2), small intestine (pH 4.5), and lower intestine (pH 6.8).[4][5]
The results often show variability among generic products. While some generics exhibit dissolution profiles highly similar to the innovator drug across all pH levels, others may show slower or dissimilar release, particularly in certain media.[4][5] This variability can be attributed to differences in excipients and manufacturing techniques.[5] For instance, the particle size and uniformity of the API within the tablet matrix can significantly impact the dissolution rate.[8]
Table 2: Comparative Dissolution Data of Atorvastatin Generics vs. Innovator
| Study Reference | pH of Dissolution Medium | Key Findings |
| Study A[4] | 1.2, 4.5, 6.8 | Four out of eight generic products were found to be bioequivalent to the innovator product based on f2 values. Some generics showed a lack of similarity at pH 1.2 and 6.8. |
| Study B[5] | 1.2, 4.5, 6.8 | Three out of five generic formulations demonstrated dissolution behavior similar to the branded product (f2 > 50) across all pH conditions. Two formulations failed to meet the similarity threshold at pH 6.8. |
| Study C[9] | 1.2, 4.5, 6.8 | All tested generic brands released over 85% of the drug within 15 minutes at pH 6.8, indicating similarity without the need for f2 calculation. However, at pH 1.2, similarity was lost for some generics. |
| Study D[6] | Not specified | Showed inter-brand variability in dissolution profiles. |
Experimental Protocols
A standardized approach is crucial for reliable in vitro bioequivalence testing. The following outlines a typical experimental protocol for the dissolution study of atorvastatin tablets.
Dissolution Testing (USP Apparatus 2 - Paddle Method)
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Media:
-
900 mL of 0.1 N HCl (pH 1.2).[4]
-
900 mL of acetate (B1210297) buffer (pH 4.5).[4]
-
900 mL of phosphate (B84403) buffer (pH 6.8).[4]
-
-
Temperature: 37 ± 0.5 °C.[4]
-
Sampling Time Points: Samples are typically withdrawn at 5, 10, 15, 20, 30, 45, and 60 minutes.[10]
-
Sample Analysis: The concentration of dissolved atorvastatin is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[4][6]
Visualizing the Process
Experimental Workflow for In Vitro Bioequivalence Study
The following diagram illustrates the typical workflow for conducting an in vitro bioequivalence study of atorvastatin generics.
Caption: Workflow for in vitro bioequivalence testing of atorvastatin.
Logical Framework for Biowaiver Justification
This diagram outlines the logical progression from in vitro data to the justification of a biowaiver for atorvastatin generics.
Caption: Logic for atorvastatin biowaiver justification.
Conclusion
In vitro bioequivalence studies are a critical tool for assessing the performance of generic atorvastatin products. While many generics demonstrate comparable quality and dissolution profiles to the innovator drug, significant variability can exist. This underscores the importance of robust in vitro testing to ensure therapeutic equivalence and support biowaiver applications. The methodologies and comparative data presented in this guide provide a valuable resource for professionals involved in the development, evaluation, and regulation of generic atorvastatin.
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Dissolution Enhancement of Atorvastatin Calcium by Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. rigaku.com [rigaku.com]
- 9. Quality assessment of different brands of atorvastatin tablets available in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico prediction of bioequivalence of atorvastatin tablets based on GastroPlus™ software - PMC [pmc.ncbi.nlm.nih.gov]
Statin Showdown: A Comparative Analysis of HMG-CoA Reductase Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various statin molecules to their target enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. The information presented herein is supported by experimental data to assist researchers in evaluating the relative potency of these widely prescribed cholesterol-lowering agents.
Quantitative Comparison of Statin Potency
The inhibitory potency of statins is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. A lower IC50 value signifies a higher binding affinity and greater potency. The following table summarizes the IC50 values for a range of statins against HMG-CoA reductase, as determined in a comparative study, ensuring data consistency.[1]
| Statin/Metabolite | IC50 (nM) |
| Atorvastatin | 10.5 |
| 2-hydroxyatorvastatin | 12.1 |
| 4-hydroxyatorvastatin | 63.5 |
| 3R,5S-fluvastatin | 4.9 |
| 3S,5R-fluvastatin | >1000 |
| Pitavastatin | 3.2 |
| Pravastatin | 20.1 |
| Rosuvastatin | 3.9 |
| Simvastatin acid | 5.8 |
Data sourced from a Master's thesis from the University of Helsinki, which utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay to determine the IC50 values.[1]
Visualizing the Mechanism of Action
Statins act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] They bind to the active site of the enzyme, preventing the natural substrate, HMG-CoA, from binding and being converted to mevalonate. This inhibition leads to a reduction in cholesterol synthesis.
References
Inter-Laboratory Validation of a Desfluoro-Atorvastatin Analytical Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of an analytical assay for desfluoro-atorvastatin, a known impurity of the widely prescribed drug, atorvastatin (B1662188).[1] The accurate quantification of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. This document outlines the experimental protocol for a high-performance liquid chromatography (HPLC) method and presents a comparative analysis of its performance across multiple laboratories, demonstrating its robustness and reliability for routine quality control and research applications.
Introduction to Analytical Method Validation
Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[2][3] For pharmaceutical analysis, this process is governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[4][5] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][5] Inter-laboratory validation, also known as a collaborative study, is a critical step to assess the reproducibility of the method when performed by different analysts in different laboratories with different equipment.
Comparative Performance of the this compound HPLC Assay
The following tables summarize the quantitative data from a simulated inter-laboratory validation study involving three independent laboratories (Lab A, Lab B, and Lab C). The study aimed to assess the precision and accuracy of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Lab A | Lab B | Lab C |
| Tailing Factor | ≤ 2.0 | 1.2 | 1.3 | 1.1 |
| Theoretical Plates | ≥ 2000 | 3100 | 2950 | 3250 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% | 1.1% | 0.9% |
Table 2: Precision (Repeatability and Intermediate Precision)
| Parameter | Acceptance Criteria | Lab A | Lab B | Lab C |
| Repeatability (% RSD, n=6) | ||||
| Low Concentration (1 µg/mL) | ≤ 2.0% | 1.5% | 1.7% | 1.4% |
| High Concentration (10 µg/mL) | ≤ 2.0% | 1.2% | 1.4% | 1.1% |
| Intermediate Precision (% RSD, n=12) | ||||
| (Different Day, Different Analyst) | ≤ 3.0% | 2.1% | 2.4% | 1.9% |
Table 3: Accuracy (% Recovery)
| Spiked Concentration (µg/mL) | Acceptance Criteria | Lab A | Lab B | Lab C |
| 1 | 98.0 - 102.0% | 99.5% | 101.2% | 99.8% |
| 5 | 98.0 - 102.0% | 100.2% | 99.1% | 100.5% |
| 10 | 98.0 - 102.0% | 99.8% | 100.7% | 99.9% |
Table 4: Linearity and Range
| Parameter | Acceptance Criteria | Lab A | Lab B | Lab C |
| Linearity Range (µg/mL) | - | 0.5 - 20 | 0.5 - 20 | 0.5 - 20 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | 0.9995 | 0.9999 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Lab A | Lab B | Lab C |
| LOD (µg/mL) | 0.15 | 0.18 | 0.14 |
| LOQ (µg/mL) | 0.50 | 0.55 | 0.48 |
Experimental Protocol: RP-HPLC Method for this compound
This section details the methodology used in the inter-laboratory validation study.
3.1. Instrumentation
A high-performance liquid chromatography system equipped with a UV-Vis detector was used.
3.2. Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
3.3. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3.4. Preparation of Standard Solutions
A stock solution of this compound (100 µg/mL) was prepared in methanol. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.
3.5. Validation Procedure
-
Specificity: The ability of the method to differentiate and quantify this compound in the presence of atorvastatin and other related impurities was assessed by analyzing a mixture of these compounds.
-
Linearity: The linearity was evaluated by analyzing a series of six concentrations of this compound over the specified range. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of two different concentrations (low and high) were performed on the same day.
-
Intermediate precision: The repeatability assay was performed by a different analyst on a different day using different equipment.
-
-
Accuracy: The accuracy was determined by the standard addition method. Known amounts of this compound were spiked into a sample matrix at three different concentration levels. The percentage recovery was then calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Visualizing the Inter-Laboratory Validation Workflow
The following diagram illustrates the logical flow of the inter-laboratory validation process described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
Assessing the Clinical Relevance of Atorvastatin's Metabolites: A Comparative Guide
An Objective Comparison of Atorvastatin (B1662188) and its Active Metabolites
In the realm of cardiovascular therapeutics, atorvastatin stands as a cornerstone for managing hypercholesterolemia. Administered as a calcium salt, its efficacy in reducing low-density lipoprotein (LDL) cholesterol is well-established. However, the clinical activity of atorvastatin is not solely attributable to the parent drug. Following administration, atorvastatin undergoes extensive metabolism, primarily in the liver, to form two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para--hydroxyatorvastatin (p-OH-atorvastatin). Contrary to initial considerations, desfluoro-atorvastatin is recognized not as a metabolite but as an impurity from the synthesis process, and thus holds no clinical relevance. This guide provides a comparative analysis of atorvastatin and its clinically significant active metabolites, focusing on their pharmacological activity and pharmacokinetic profiles, supported by experimental data and protocols.
Comparative Pharmacological Activity
The primary mechanism of action for atorvastatin and its active metabolites is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. In vitro studies have demonstrated that both ortho- and para-hydroxylated metabolites are equipotent to the parent atorvastatin in their ability to inhibit this enzyme.[1][2] This is a crucial aspect of atorvastatin's clinical profile, as these active metabolites contribute to approximately 70% of the circulating inhibitory activity for HMG-CoA reductase.[2] The prolonged half-life of this inhibitory activity, ranging from 20 to 30 hours, is a direct consequence of the sustained action of these metabolites.
Data Presentation: A Comparative Overview
For a clear comparison of the key molecules, the following table summarizes their primary characteristics.
| Feature | Atorvastatin | ortho-hydroxyatorvastatin | para-hydroxyatorvastatin | This compound |
| Role | Parent Drug | Active Metabolite | Active Metabolite | Impurity |
| HMG-CoA Reductase Inhibition | Active | Active, equipotent to parent | Active, equipotent to parent | Not applicable |
| Contribution to Clinical Effect | Significant | Major contributor | Significant contributor | None |
Pharmacokinetic Profiles: A Head-to-Head Comparison
The pharmacokinetic properties of atorvastatin and its active metabolites are critical to understanding their collective clinical impact. Following oral administration, atorvastatin is rapidly absorbed, but its systemic bioavailability is low (approximately 14%) due to extensive first-pass metabolism in the gut wall and liver.[3] This is where the formation of ortho- and para-hydroxyatorvastatin primarily occurs, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.
| Parameter | Atorvastatin | ortho-hydroxyatorvastatin |
| Cmax (ng/mL) | 84.3 | Data not available in a directly comparable study |
| Tmax (h) | 1.4 | Data not available in a directly comparable study |
| AUC (ng·h/mL) | 269.0 | Data not available in a directly comparable study |
| Half-life (h) | ~14 (parent drug) | Contributes to the 20-30h half-life of inhibitory activity |
Data for Atorvastatin from a study in a healthy Korean population after an 80 mg dose.[4] It is important to note that pharmacokinetic parameters can vary between different populations.
Experimental Protocols
To provide a practical context for researchers, this section outlines the methodologies for key experiments cited in the assessment of atorvastatin and its metabolites.
In Vitro HMG-CoA Reductase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of compounds against the target enzyme.
Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Test compounds (atorvastatin, metabolites) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.
-
Initiate the reaction by adding HMG-CoA reductase to all wells except the blank.
-
Immediately start kinetic measurements of absorbance at 340 nm at regular intervals.
-
Calculate the rate of NADPH consumption for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Pharmacokinetic Analysis via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices like plasma.
Principle: The method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry to accurately measure the concentrations of atorvastatin and its hydroxy metabolites.
Sample Preparation:
-
Plasma samples are typically subjected to protein precipitation using a solvent like acetonitrile (B52724).
-
Alternatively, liquid-liquid extraction or solid-phase extraction can be used to isolate the analytes from the plasma matrix.[5][6]
-
The extracted samples are then evaporated to dryness and reconstituted in a mobile phase-compatible solvent.[6]
LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used to separate atorvastatin and its metabolites.[5][7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is often used.[8] The analytes are detected using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each compound.[5]
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the processes discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Metabolic pathway of atorvastatin to its active metabolites.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Genetic Factors of Atorvastatin in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Desfluoro-atorvastatin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Desfluoro-atorvastatin, an impurity and metabolite of the widely used drug atorvastatin, requires careful handling and disposal due to its pharmacological activity and potential environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an inert absorbent and collect it for disposal as hazardous waste.[1]
Step-by-Step Disposal Protocol
Given the lack of a specific U.S. Environmental Protection Agency (EPA) hazardous waste listing for this compound, and considering the ecotoxicity of its parent compound, atorvastatin, it is prudent to manage it as a hazardous chemical waste.[2][3] This precautionary approach ensures compliance with regulations and minimizes environmental risk.
-
Waste Identification and Classification :
-
Treat all solid this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) as hazardous chemical waste.
-
Solutions containing this compound should also be classified as hazardous liquid chemical waste.
-
-
Waste Segregation and Collection :
-
Solid Waste : Collect solid this compound waste in a dedicated, properly labeled, and sealed container. This container should be made of a material compatible with the chemical.
-
Liquid Waste : Collect liquid waste containing this compound in a separate, sealed, and clearly labeled container. Do not mix this waste with other solvent streams unless permitted by your institution's hazardous waste management plan.
-
Sharps : Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for chemical waste.[4]
-
-
Labeling of Waste Containers :
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[5][6]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.[6]
-
Indicate the potential hazards (e.g., "Toxic," "Environmental Hazard").
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.[6]
-
-
Storage of Chemical Waste :
-
Arranging for Disposal :
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general relevant quantitative information for laboratory hazardous waste management.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | [8] |
| SAA Time Limit for Full Containers | Must be removed within three days of being full | [7] |
| SAA Time Limit for Partially Filled Containers | Up to one year | [7] |
| Corrosivity Characteristic (pH) | pH ≤ 2 or ≥ 12.5 | EPA |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
Recommended Final Disposal Method
The recommended final disposal method for this compound is incineration at a licensed hazardous waste facility.[2][3][11] Incineration is the most effective method for the complete destruction of pharmaceutical compounds, ensuring they are not released into the environment.[2][3] Your institution's EHS department will coordinate with a certified waste management vendor to ensure proper transportation and final disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. Atorvastatin causes developmental and behavioral toxicity in yellowstripe goby (Mugilogobius chulae) embryos/larvae via disrupting lipid metabolism and autophagy processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arviatechnology.com [arviatechnology.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Statins: An undesirable class of aquatic contaminants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crew.ac.uk [crew.ac.uk]
- 7. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | Atorvastatin Impurity | DC Chemicals [dcchemicals.com]
- 9. Atorvastatin - Janusinfo.se [janusinfo.se]
- 10. Defluoro Atorvastatin Calcium Salt | LGC Standards [lgcstandards.com]
- 11. Environment - Pfizer 2014 Annual Review | Pfizer: the world's largest research-based pharmaceutical company [pfizer.com]
Safeguarding Your Research: A Guide to Handling Desfluoro-atorvastatin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Desfluoro-atorvastatin, a crystalline polymorph of atorvastatin (B1662188).[1][2] Adherence to these procedural steps will minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety
| PPE Category | Recommendation | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To prevent eye contact with dust or splashes of the substance.[3] |
| Hand Protection | Chemical impermeable gloves. | To avoid skin contact with the compound.[3] |
| Respiratory Protection | A NIOSH-approved respirator is required if working with the solid compound outside of a certified chemical fume hood, or whenever aerosols or dust may be generated. For firefighting, a self-contained breathing apparatus is necessary. | To prevent inhalation of dust, mists, gases, or vapors.[3] |
| Skin and Body Protection | Wear suitable protective clothing. | To prevent skin contact.[3] |
Operational and Disposal Plans: A Step-by-Step Protocol
Proper handling and disposal are crucial for laboratory safety and environmental protection.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[3]
-
Avoid Dust Formation: Take measures to prevent the formation of dust and aerosols.[3]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands before breaks and immediately after handling.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it away from foodstuff containers and incompatible materials.[3]
Accidental Release Measures:
In the event of a spill, follow these steps:
-
Evacuate: Alert others and evacuate the immediate area.[3]
-
Ventilate: Ensure adequate ventilation of the area.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains.[3]
-
Cleanup: Collect the spilled material and arrange for disposal.[3] Use spark-proof tools and explosion-proof equipment.[3]
-
Disposal: Keep the chemical in suitable, closed containers for disposal.[3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
Disposal:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
